molecular formula C31H29N3O8S B613556 Fmoc-Asp(Edans)-OH CAS No. 182253-73-2

Fmoc-Asp(Edans)-OH

カタログ番号: B613556
CAS番号: 182253-73-2
分子量: 603.65
InChIキー: ZHXKVZRMHMFRBQ-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Asp(Edans)-OH, also known as this compound, is a useful research compound. Its molecular formula is C31H29N3O8S and its molecular weight is 603.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXKVZRMHMFRBQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-Asp(Edans)-OH: Technical Guide for FRET Substrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Asp(Edans)-OH Excitation and Emission Spectra Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 182253-73-2) is a specialized amino acid derivative utilized primarily in the synthesis of Fluorogenic Resonance Energy Transfer (FRET) peptide substrates.[1] It incorporates the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore on the aspartic acid side chain.

When paired with a quencher such as Dabcyl , this molecule forms the donor half of a "dark" FRET pair, widely used to assay protease activity (e.g., HIV protease, Renin, MMPs). This guide provides authoritative spectral data, explains the critical solvatochromic shifts often mistaken for impurity, and details a self-validating Solid Phase Peptide Synthesis (SPPS) protocol.

Photophysical Properties & Solvatochromism[2][3][4][5][6][7][8]

The spectral behavior of Edans is highly environmentally sensitive (solvatochromic). A common point of confusion arises when Quality Control (QC) data in organic solvents (DMF/DMSO) does not match experimental data in aqueous buffers.

Excitation and Emission Spectra

The Edans fluorophore exhibits a hypsochromic (blue) shift in emission when moving from aqueous buffers to polar organic solvents.

ParameterAqueous Buffer (PBS, pH 7.4)Organic Solvent (DMF/DMSO)
Excitation Max (

)
335 – 340 nm 336 nm
Emission Max (

)
490 – 500 nm 450 – 455 nm
Stokes Shift ~155 nm~115 nm
Extinction Coefficient (

)
5,900 M⁻¹cm⁻¹ (at 336 nm)5,900 M⁻¹cm⁻¹
Appearance Colorless to faint yellow solutionFaint blue fluorescence

Critical Insight: If you measure the emission spectrum of the raw material in DMF to verify purity, expect a peak around 455 nm . Do not reject the lot for failing to emit at 490 nm; the redshift occurs only upon hydration in the final assay buffer.

FRET Pair Mechanics (Edans / Dabcyl)

Edans is almost exclusively paired with the non-fluorescent quencher Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid).

  • Donor (Edans): Emits at 490 nm.

  • Acceptor (Dabcyl): Absorbs maximally at ~450–475 nm.

  • Spectral Overlap: The emission of Edans overlaps perfectly with the broad absorption band of Dabcyl, facilitating efficient non-radiative energy transfer.

  • Förster Radius (

    
    ):  Approximately 33 Å (3.3 nm) . Efficient quenching occurs when the donor and acceptor are within 10–100 Å.[2][3]
    

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Substrate (Fluorescent) Donor Edans (Donor) Ex: 340nm Quencher Dabcyl (Quencher) Abs: 475nm Donor->Quencher FRET (Non-Radiative) Distance < 100 Å Heat Heat Quencher->Heat Thermal Decay FreeDonor Edans-Peptide (Free) Signal Fluorescence Em: 490nm FreeDonor->Signal Radiative Decay Protease Protease Cleavage Protease->FreeDonor Hydrolysis

Figure 1: Mechanism of Action for Edans/Dabcyl FRET pairs.[4] In the intact peptide, excitation energy is transferred to Dabcyl and dissipated as heat. Upon proteolytic cleavage, the Edans moiety is liberated from the quenching radius, restoring fluorescence.

Synthesis Protocol: Fmoc SPPS Incorporation[12][13]

This compound is compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS). However, the bulky sulfonamide fluorophore requires specific handling to ensure high coupling efficiency and prevent precipitation.

Reagents & Setup
  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Coupling Reagents: HBTU/HOBt or HATU (preferred for sterically hindered sequences).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[5] Note: Edans is sparingly soluble in DCM; use DMF exclusively.

Step-by-Step Protocol
  • Solubilization (Critical Step):

    • This compound has a molecular weight of 603.64 g/mol .[1][6]

    • Dissolve the amino acid in pure DMF to a concentration of 0.1 M.

    • Tip: Sonicate for 5 minutes. The solution should be clear. If turbidity persists, add a small amount of DMSO (up to 10% v/v).

  • Coupling:

    • Use a 3-fold molar excess of this compound relative to the resin loading.

    • Activate with 2.9 equivalents of HBTU/HOBt and 6 equivalents of DIPEA.

    • Coupling Time: Extend standard coupling time to 60–90 minutes to account for the steric bulk of the Edans group.

    • Validation: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using HATU.

  • Fmoc Deprotection:

    • Standard 20% Piperidine in DMF (2 x 10 min).

    • Note: The Edans sulfonamide linkage is stable to piperidine.

  • Cleavage from Resin:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

    • Time: 2–3 hours at room temperature.

    • Edans is stable in TFA. The sulfonate group ensures the cleaved peptide is highly water-soluble, facilitating HPLC purification.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Cleave TFA Cleavage (95% TFA, 2.5% H2O, 2.5% TIS) Deprotect->Cleave End of Sequence Activate Activation This compound + HBTU/DIPEA Wash1->Activate Couple Coupling Reaction (60-90 min) Activate->Couple Check Kaiser Test Couple->Check Check->Deprotect Pass (Colorless) Check->Activate Fail (Blue) - Recouple

Figure 2: SPPS Workflow for incorporating this compound. Note the extended coupling time and specific solubility requirements.

Quality Control & Troubleshooting

HPLC Analysis[15][16]
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Detection: Monitor at 280 nm (peptide backbone) and 336 nm (Edans specific).

  • Validation: A pure product must show a single peak aligning at both wavelengths.

Common Issues
SymptomProbable CauseSolution
Low Fluorescence in Assay Incomplete cleavage or quenchingEnsure Dabcyl is properly positioned. Verify protease activity.
Emission Peak at 450 nm Solvent effectEnsure assay is in aqueous buffer, not high % DMSO/DMF.
Precipitation during Coupling Low solubilityDissolve this compound in DMF/DMSO mix; do not use DCM.

References

  • Matayoshi, E. D., et al. (1990). Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954-958.
  • Maggiora, L. L., et al. (1992). A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis. Journal of Medicinal Chemistry, 35(20), 3727-3730.
  • Wang, G. T., et al. (1993). Design and synthesis of new fluorogenic HIV protease substrates based on resonance energy transfer. Tetrahedron Letters, 31(45), 6493-6496.

Sources

EDANS Fluorophore: Chemical Architecture & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is a premier donor fluorophore used extensively in FRET (Förster Resonance Energy Transfer) systems. Its historical and practical significance lies in its pairing with the non-fluorescent quencher DABCYL . Together, they form the "gold standard" FRET pair for protease assays, particularly in HIV drug development.

This guide dissects the chemical structure, photophysics, and bioconjugation strategies of EDANS, providing a self-validating workflow for designing fluorogenic peptide substrates.

Chemical Architecture & Photophysics

Structural Analysis

EDANS is built upon a naphthalene core, which provides its fluorescent properties. Its utility in biological systems is derived from two critical functional groups:

  • Sulfonic Acid (Position 1): This group is fully ionized at physiological pH, conferring high water solubility—a critical requirement for biological assays that prevents the hydrophobic aggregation often seen with other coumarin or rhodamine derivatives.

  • Ethylenediamine Linker (Position 5): A flexible aliphatic amine arm that serves as the conjugation handle. This primary amine allows for stable amide bond formation with carboxylates (e.g., Glutamic acid side chains).

Photophysical Properties

EDANS exhibits a large Stokes shift (~154 nm), which minimizes self-quenching and separates excitation light from emission signal, improving the signal-to-noise ratio in high-throughput screening (HTS).

PropertyValue / CharacteristicNotes
IUPAC Name 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acidCore structure
Excitation Max (

)
336 nmUV-excitable
Emission Max (

)
490 nmCyan-blue emission
Extinction Coefficient (

)

At

Quantum Yield (

)
~0.27 (Buffer)Environmentally sensitive; higher in organic solvents
Solubility High (Aqueous)Due to sulfonate group
FRET Partner DABCYLNon-fluorescent "Dark" Quencher

The EDANS/DABCYL FRET Mechanism[2]

The Physics of Quenching

The EDANS/DABCYL pair operates via a dynamic contact quenching and dipole-dipole interaction mechanism.

  • Donor (EDANS): Emits at 490 nm.[1]

  • Acceptor (DABCYL): Absorbs broadly around 450–500 nm (Overlap Integral

    
     is high).
    
  • Förster Radius (

    
    ):  Approximately 33 Å (3.3 nm) .
    

In an intact peptide substrate, the flexibility of the peptide backbone allows the DABCYL group to fold back and quench the EDANS emission (


). Upon proteolytic cleavage, the donor and acceptor diffuse apart (

), restoring EDANS fluorescence.
Mechanism Diagram

The following diagram illustrates the transition from the "Dark State" (Quenched) to the "Bright State" (Fluorescent) upon enzymatic activity.

FRET_Mechanism Substrate Intact Peptide Substrate (Quenched State) Cleavage Hydrolysis of Scissile Bond Substrate->Cleavage Enzyme Binding Fragment1 N-term Fragment EDANS (Fluorescent) Substrate->Fragment1 Distance (r) increases FRET Efficiency drops to 0 Protease Protease Enzyme (e.g., HIV-1 PR) Protease->Cleavage Catalysis Cleavage->Fragment1 Release Fragment2 C-term Fragment DABCYL (Dark) Cleavage->Fragment2 Release

Caption: Logical flow of FRET disruption. Cleavage increases donor-acceptor distance (


), abolishing energy transfer and restoring EDANS emission.

Bioconjugation & Synthesis Protocol

Strategic Design

Direct conjugation of free EDANS to a pre-synthesized peptide is often low-yield due to competing reactivities. The industry-standard approach uses Solid Phase Peptide Synthesis (SPPS) with a pre-derivatized building block, typically Fmoc-Glu(EDANS)-OH .

Protocol: Synthesis of an HIV Protease Substrate

Target Sequence: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg

Materials:
  • Fmoc-Glu(EDANS)-OH

  • Fmoc-Lys(DABCYL)-OH

  • Rink Amide MBHA Resin

  • Coupling Reagents: HATU, DIPEA

  • Deprotection: 20% Piperidine in DMF

Step-by-Step Workflow:
  • Resin Loading:

    • Swell Rink Amide resin in DMF for 30 min.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).

  • C-Terminal Elongation (The Quencher):

    • Couple Fmoc-Lys(DABCYL)-OH to the C-terminus.

    • Note: Using Lys(DABCYL) places the quencher on the side chain, allowing the peptide backbone to continue.

  • Peptide Chain Assembly:

    • Sequentially couple standard Fmoc-amino acids (Gln, Val, Ile, Pro, Tyr, Asn, Gln, Ser) using HATU/DIPEA (4 equiv).

    • Critical Step: Monitor the "difficult" coupling at the scissile bond (Tyr-Pro) as steric hindrance can lower yield. Double coupling is recommended here.

  • N-Terminal Labeling (The Donor):

    • Couple Fmoc-Glu(EDANS)-OH .

    • The EDANS is pre-attached to the Glutamic acid

      
      -carboxyl group. This ensures precise positioning without side-reactions.
      
  • Cleavage & Deprotection:

    • Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

    • Precipitate in cold diethyl ether.

    • Purification: RP-HPLC (C18 column). EDANS/DABCYL peptides are hydrophobic; use a shallow gradient (e.g., 20-60% Acetonitrile).

Synthesis Logic Diagram

SPPS_Protocol cluster_QC Quality Control Start Resin Preparation (Rink Amide MBHA) Step1 Couple Fmoc-Lys(DABCYL)-OH (C-Terminus Quencher) Start->Step1 Step2 Iterative SPPS (Standard Fmoc AA Coupling) Step1->Step2 Step3 Couple Fmoc-Glu(EDANS)-OH (N-Terminus Donor) Step2->Step3 Check1 Kaiser Test (Monitor Coupling) Step2->Check1 Step4 TFA Cleavage & Deprotection Step3->Step4 Finish HPLC Purification (Isolate FRET Peptide) Step4->Finish

Caption: SPPS workflow for dual-labeled FRET peptides. Critical checkpoints ensure correct incorporation of the bulky fluorophore/quencher pairs.

Troubleshooting & Optimization

Solubility Issues

While EDANS is soluble, the DABCYL group is hydrophobic.

  • Symptom: Peptide precipitates in assay buffer.

  • Solution: Dissolve stock in DMSO (1-5 mM) before diluting into aqueous buffer. Ensure final DMSO concentration is <5% to avoid enzyme inhibition.

pH Sensitivity

EDANS fluorescence is relatively stable between pH 4.0 and 9.0, but the sulfonic acid must remain ionized.

  • Optimization: Avoid extremely acidic buffers (pH < 3.0) where protonation might alter spectral properties or solubility.

Inner Filter Effect

Because DABCYL absorbs broadly, high concentrations of substrate (>50


M) can absorb the excitation light intended for EDANS or re-absorb EDANS emission.
  • Correction: Keep substrate concentration near

    
     (typically 5-20 
    
    
    
    M) to maintain a linear relationship between fluorescence and cleavage.

References

  • Sigma-Aldrich. HIV Protease Substrate 1 - Product Information Sheet. Retrieved from

  • AAT Bioquest. Extinction Coefficient [EDANS]. Quest Database. Retrieved from [2]

  • BenchChem. An In-depth Technical Guide to HIV Protease Substrate 1. Retrieved from

  • AnaSpec. SensoLyte® 490 HIV Protease Assay Kit Technical Data Sheet. Retrieved from

  • LifeTein. Fluorescent Labeling Pairs with EDANS and DABCYL. Retrieved from

Sources

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Handling of Fmoc-Asp(Edans)-OH in N,N-Dimethylformamide (DMF)

In the realm of peptide science, particularly in the synthesis of fluorescently labeled peptides for FRET (Förster Resonance Energy Transfer) analysis, this compound stands out as a crucial building block.[1] This derivative allows for the precise, in-sequence incorporation of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore, which is most commonly paired with a DABCYL quencher.[2][3] The success of incorporating this bulky, functionalized amino acid via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its behavior in the reaction solvent.

N,N-Dimethylformamide (DMF) is the workhorse solvent for SPPS, selected for its exceptional ability to solvate protected amino acids and swell the polymer resin support, thereby ensuring reagents have full access to the reactive sites.[4][5] However, the introduction of large, hydrophobic moieties like Edans can significantly alter the solubility profile compared to standard protected amino acids. Inadequate solubility is not a minor inconvenience; it is a direct cause of failed couplings, leading to the generation of truncated or deletion peptide sequences that compromise the final yield and are difficult to purify away from the target molecule.[4][6]

This guide provides a comprehensive analysis of the solubility of this compound in DMF. Moving beyond simple qualitative statements, we will delve into quantitative data, explore the underlying physicochemical factors, provide validated protocols for solution preparation and empirical solubility determination, and offer practical insights for troubleshooting.

Physicochemical Properties: Understanding the Key Players

A molecule's solubility is dictated by its structure and the properties of the solvent. Understanding these fundamentals is key to predicting and managing its behavior in solution.

The structure of this compound combines three distinct chemical moieties: the highly nonpolar, aromatic Fmoc protecting group; the polar aspartic acid backbone; and the large, somewhat hydrophobic Edans fluorescent tag. This complex structure results in amphiphilic properties that govern its interaction with DMF, a polar aprotic solvent.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 182253-73-2
Molecular Formula C₃₁H₂₉N₃O₈S
Molecular Weight 603.64 g/mol

| Appearance | Grey powder | |

Table 2: Relevant Properties of the Solvent, N,N-Dimethylformamide (DMF)

Property Value
CAS Number 68-12-2
Formula C₃H₇NO
Boiling Point 153 °C

| Character | Polar aprotic |

The efficiency of DMF as a solvent in SPPS stems from its ability to disrupt the intermolecular hydrogen bonds that can cause peptide aggregation while effectively solvating both polar and nonpolar segments of the reagents and the growing peptide chain.[7][8]

Quantitative Solubility Data: From Theory to Practice

While a definitive maximum solubility (saturation point) is not widely published, practical solubility data for preparing stock solutions is available and provides a crucial baseline for experimental design. These concentrations are known to be achievable and are suitable for routine use in both manual and automated peptide synthesis.

Table 3: Preparation of this compound Stock Solutions in DMF

Desired Concentration Mass of this compound Volume of DMF to Add
1 mM 1 mg 1.657 mL
5 mM 1 mg 331.3 µL
10 mM 1 mg 165.7 µL
1 mM 5 mg 8.283 mL
5 mM 5 mg 1.657 mL
10 mM 5 mg 828.3 µL

Data derived from AAT Bioquest reconstitution calculator.[1]

Expert Interpretation: The data in Table 3 confirms that solutions of this compound at concentrations up to 10 mM are readily prepared and fully solubilized in DMF. For the vast majority of SPPS coupling reactions, standard protocols call for amino acid concentrations in the range of 0.2 M to 0.5 M. The ability to easily create a 10 mM stock solution indicates good solubility, though achieving higher concentrations required for on-instrument stock vials may require the more rigorous protocol outlined in Section 4.

Core Factors Influencing Solubility

Achieving consistent and complete dissolution depends on several interconnected factors, from the inherent nature of the solute and solvent to the conditions of the experiment.

Intrinsic Molecular Properties

The large, aromatic, and relatively hydrophobic nature of the combined Fmoc and Edans groups is the primary determinant of the compound's solubility. Fluorescent labels can behave like added hydrophobic patches, increasing the potential for intermolecular attraction and aggregation if not properly solvated.[9] While DMF is an excellent solvent, the energy required to break the crystal lattice of the solid this compound and fully solvate each molecule is significant.

Solvent Quality and Purity

The purity of DMF is paramount. DMF can degrade over time, especially when exposed to moisture or light, to form dimethylamine and formic acid.[8] Dimethylamine, being a secondary amine, can prematurely cleave the Fmoc group, while the presence of water can lead to hydrolysis of activated esters during the coupling step. For solubility purposes, "wet" DMF may have altered polarity, potentially reducing its effectiveness in solvating the nonpolar regions of the molecule. Recommendation: Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle or a properly managed solvent system, for preparing amino acid solutions.

Temperature

For many compounds, solubility increases with temperature. This is because the added thermal energy increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's intermolecular forces. While most SPPS protocols operate at room temperature, gentle warming can be a useful tool for dissolving difficult-to-solubilize amino acids.[10] However, this must be done with caution to avoid potential degradation of the Fmoc-amino acid.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for preparing solutions and empirically determining maximum solubility.

Protocol 4.1: Preparation of a Standard 0.2 M Stock Solution

This protocol details the preparation of a stock solution at a concentration commonly used in automated peptide synthesizers.

Objective: To prepare a clear, fully dissolved 0.2 M solution of this compound in DMF.

Materials:

  • This compound (MW: 603.64 g/mol )

  • Anhydrous, high-purity DMF

  • Analytical balance (±0.1 mg accuracy)

  • Appropriate volumetric flask (e.g., 5 mL or 10 mL)

  • Small magnetic stir bar and stir plate

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required. For 5 mL of a 0.2 M solution:

    • Mass = Molarity × Volume × Molecular Weight

    • Mass = 0.2 mol/L × 0.005 L × 603.64 g/mol = 0.6036 g (603.6 mg)

  • Weighing: Accurately weigh 603.6 mg of this compound into the 5 mL volumetric flask.

  • Initial Dissolution: Add approximately 3.5-4 mL of DMF to the flask. Add the magnetic stir bar.

  • Mixing: Place the flask on a magnetic stir plate at a moderate speed. Allow it to stir for 10-15 minutes. If dissolution is slow, the solution can be gently agitated using a vortex mixer.

  • Final Volume: Once the solid is fully dissolved and the solution is clear, carefully add DMF to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Verification: Visually inspect the solution for any undissolved particulates. A completely clear solution indicates success. If cloudiness persists, refer to the troubleshooting section.[11]

G cluster_prep Protocol 4.1: Stock Solution Workflow calc 1. Calculate Mass (e.g., 603.6 mg for 5 mL of 0.2M) weigh 2. Weigh Compound into Volumetric Flask calc->weigh add_dmf 3. Add ~80% of DMF & Magnetic Stir Bar weigh->add_dmf mix 4. Stir / Vortex (10-15 min) add_dmf->mix top_up 5. Add DMF to Final Volume mix->top_up homogenize 6. Cap and Invert to Homogenize top_up->homogenize verify 7. Visually Verify Clarity homogenize->verify

Caption: Workflow for preparing a standard stock solution.

Protocol 4.2: Empirical Determination of Maximum Solubility

This protocol allows a researcher to determine the saturation point of this compound in DMF under specific laboratory conditions.

Objective: To create a saturated solution and calculate the maximum solubility (in mg/mL or M) by gravimetric analysis.

Materials:

  • This compound

  • Anhydrous DMF

  • Analytical balance

  • Multiple small glass vials with screw caps

  • Constant temperature shaker/incubator

  • 0.2 µm PTFE syringe filters

  • Pre-weighed drying vessels (e.g., aluminum weigh pans)

  • Vacuum oven

Procedure:

  • Preparation: Add a known volume of DMF (e.g., 1.0 mL) to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. Start with an amount you know will exceed solubility (e.g., 200 mg to 1.0 mL). Cap the vials tightly.

  • Equilibration: Place the vials in a constant temperature shaker set to your desired experimental temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. This ensures the solution reaches saturation.

  • Filtration: After equilibration, allow the vials to sit undisturbed for 1 hour to let excess solid settle. Carefully draw the supernatant (the clear liquid phase) into a syringe and pass it through a 0.2 µm PTFE filter into a pre-weighed, labeled drying vessel. This step is critical to remove all undissolved solid. Record the exact volume transferred if possible, or weigh the vessel before and after to determine the mass (and thus volume) of the solution.

  • Evaporation: Place the drying vessels in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the DMF has evaporated and the weight of the vessel is constant.

  • Calculation:

    • Weigh the drying vessel containing the dried solute.

    • Mass of Solute = (Final Weight of Vessel) - (Initial Weight of Vessel)

    • Solubility (mg/mL) = Mass of Solute (mg) / Volume of Solvent (mL)

    • Solubility (M) = (Mass of Solute / MW) / Volume of Solvent (L)

G cluster_protocol Protocol 4.2: Max Solubility Determination prep 1. Add Known Volume of DMF to Vials add_solute 2. Add Excess this compound to Create Slurry prep->add_solute equil 3. Equilibrate at Constant Temp (e.g., 24h at 25°C) add_solute->equil filter 4. Filter Supernatant (0.2 µm) into Pre-weighed Vessel equil->filter evap 5. Evaporate Solvent in Vacuum Oven filter->evap calc 6. Weigh Dried Solute & Calculate Solubility evap->calc

Caption: Experimental workflow for empirical solubility determination.

Troubleshooting and Practical Considerations

Issue: The solution remains cloudy or has visible particulates after mixing.

  • Cause: The solubility limit may have been exceeded, or the dissolution rate is very slow.

  • Solution 1 (Patience): Allow the solution to stir or agitate for a longer period. Some Fmoc-amino acids, especially those with bulky side chains, are slow to dissolve.[11]

  • Solution 2 (Sonication): Place the vial in a bath sonicator for short bursts of 1-2 minutes. This uses ultrasonic waves to break up aggregates and accelerate dissolution. Avoid overheating by using a cool water bath.

  • Solution 3 (Gentle Warming): Warm the solution to 30-40°C while stirring.[10] Allow it to cool back to room temperature before use. If precipitate forms upon cooling, the solution was supersaturated and is not stable at room temperature.

  • Solution 4 (Re-evaluation): If the above methods fail, you have likely exceeded the maximum solubility. Prepare a new, more dilute solution.

Consequence in SPPS: Using a cloudy or incompletely dissolved amino acid solution in an automated synthesizer will lead to inaccurate concentration readings and can cause blockages in the instrument's fluidic lines. This will inevitably result in failed couplings and a complex mixture of deletion peptides in the final crude product.

Conclusion

A thorough understanding of the solubility of this compound in DMF is not merely academic; it is a prerequisite for the successful synthesis of fluorescently labeled peptides. While this derivative demonstrates good solubility for the preparation of standard-concentration solutions (e.g., up to 10 mM), researchers must remain vigilant.[1] The key to success lies in using high-purity anhydrous DMF, allowing adequate time for dissolution, and employing gentle techniques like sonication or warming when necessary. For applications requiring high concentrations, an empirical determination of the maximum solubility is a worthwhile investment of time. By adhering to these principles and protocols, researchers can ensure the complete and consistent delivery of this vital reagent, paving the way for high-quality, reliable synthesis of FRET peptide substrates.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 1, 2026.[6]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved February 1, 2026.[12]

  • Benchchem. (n.d.). Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide. Retrieved February 1, 2026.[4]

  • AAT Bioquest. (n.d.). This compound CAS 182253-73-2. Retrieved February 1, 2026.[1]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved February 1, 2026.[5]

  • Bachem. (n.d.). This compound. Retrieved February 1, 2026.[2]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 37(4), 605-619. Available from: [Link]7]

  • Sigma-Aldrich. (n.d.). This compound Novabiochem 182253-73-2. Retrieved February 1, 2026.

  • Aapptec Peptides. (n.d.). This compound [182253-73-2]. Retrieved February 1, 2026.[13]

  • ACS Publications. (2022). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. Retrieved February 1, 2026.[14]

  • ResearchGate. (2020). How to dissolve Fmoc-Asp-OAll?. Retrieved February 1, 2026.[11]

  • Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Retrieved February 1, 2026.[3]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 1, 2026.[15]

  • INFN Roma. (2015). How fluorescent labelling alters the solution behaviour of proteins. Retrieved February 1, 2026.[9]

  • ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Retrieved February 1, 2026.[10]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 1, 2026.[8]

  • ChemPep. (n.d.). 182253-73-2 | this compound. Retrieved February 1, 2026.[16]

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A Senior Application Scientist's Guide to the Storage and Handling of Fmoc-Asp(Edans)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Fmoc-Asp(Edans)-OH in Modern Protease Research

This compound is a cornerstone reagent for researchers developing sensitive tools to probe enzyme activity. It is a fluorescently labeled amino acid derivative specifically designed for incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its utility lies in the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) moiety, a fluorescent donor group.[2][3] This enables the creation of internally quenched fluorescent substrates, which are powerful tools for studying protease activity through Förster Resonance Energy Transfer (FRET).[4][5]

In a typical FRET-based protease assay, a peptide substrate is synthesized to contain both a fluorescent donor (like Edans) and a quencher molecule. When the substrate is intact, the donor and quencher are in close proximity, and the fluorescence of the donor is suppressed. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence.[4][6] The Edans/Dabcyl fluorophore-quencher pair is one of the most frequently used for FRET applications due to their excellent spectral overlap, which results in highly efficient quenching.[6][7][8] This guide provides an in-depth technical overview of the proper storage, handling, and application of this compound to ensure the integrity of the reagent and the success of your experiments.

Physicochemical Properties and Stability Considerations

A thorough understanding of the chemical nature of this compound is fundamental to its correct handling. The molecule's stability is influenced by temperature, light, and moisture.

PropertyValueSource
Molecular Formula C₃₁H₂₉N₃O₈S
Molecular Weight 603.64 g/mol [2]
Appearance Gray or off-white powder[9]
Excitation Wavelength ~335 nm[2]
Emission Wavelength ~493 nm[2]
Solubility Soluble in DMF[2][3]

The Edans group is susceptible to photobleaching upon prolonged exposure to light. Additionally, the Fmoc protecting group is labile to basic conditions, a property that is exploited during peptide synthesis but also a consideration for storage to prevent premature deprotection.[10]

Diagram: The Structure of this compound

This compound Structure cluster_aspartic_acid Aspartic Acid Core cluster_fmoc Fmoc Group cluster_edans Edans Group C_alpha N N C_alpha->N C_carbonyl C=O C_alpha->C_carbonyl C_beta C_alpha->C_beta O_hydroxyl OH C_carbonyl->O_hydroxyl C_gamma Cγ=O C_beta->C_gamma O_gamma O C_gamma->O_gamma Edans_O O Fmoc_N N Fmoc_link O=C-O-CH₂-Fluorene Fmoc_N->Fmoc_link Fmoc protecting group on N-terminus Edans_link Edans Moiety Edans_O->Edans_link Edans attached to side chain

Caption: Chemical structure of this compound.

I. Storage Protocols for Long-Term Stability

Proper storage is critical to prevent degradation and maintain the reactivity and fluorescent properties of this compound.

Core Principle: The primary goals are to minimize exposure to moisture, light, and elevated temperatures.

Recommended Storage Conditions:
  • Temperature: For long-term storage, it is recommended to keep this compound at -20°C.[11] Some suppliers suggest storage at <-15°C.[2] For short-term storage, 4°C is acceptable.[9][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture.

  • Light: The compound should be stored in a dark container or protected from light to prevent photobleaching of the Edans fluorophore.[2][11]

  • Container: Use a tightly sealed container to prevent moisture ingress.[12][13]

Self-Validating System: Before use, always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis and degradation.

II. Handling and Preparation of Stock Solutions

Safe and accurate handling is paramount for both personnel safety and experimental success.

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[14]

  • Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

  • Spill Management: In case of a spill, avoid creating dust. Mechanically scoop the powder into a suitable container for disposal.[12]

Protocol for Preparing a Stock Solution:
  • Equilibration: Remove the vial of this compound from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

  • Weighing: In a fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous dimethylformamide (DMF) to the vial to achieve the desired concentration.[2][3] Gently vortex or sonicate until the solid is completely dissolved. The solution should be clear.[9]

Mass of this compoundVolume of DMF for 10 mM StockVolume of DMF for 20 mM Stock
1 mg165.7 µL82.8 µL
5 mg828.3 µL414.2 µL
10 mg1.66 mL828.3 µL

Calculations are based on a molecular weight of 603.64 g/mol .

Field-Proven Insight: It is advisable to prepare fresh stock solutions for each synthesis. If storage of the solution is necessary, store in small aliquots at -20°C, protected from light, and use within a short period. Avoid repeated freeze-thaw cycles.

III. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc SPPS protocols.[7]

Experimental Workflow: Incorporation of this compound into a Peptide Sequence

FRET_Mechanism cluster_0 Intact Substrate cluster_1 Cleaved Substrate Edans Edans Dabcyl Dabcyl Edans->Dabcyl FRET Peptide Peptide Backbone Edans->Peptide Quenched Fluorescence Quenched Fluorescence Dabcyl->Quenched Fluorescence Peptide->Dabcyl Excitation (335 nm) Excitation (335 nm) Excitation (335 nm)->Edans Edans2 Edans Excitation (335 nm)->Edans2 Fragment1 Fragment 1 Edans2->Fragment1 Fluorescence (493 nm) Fluorescence (493 nm) Edans2->Fluorescence (493 nm) Dabcyl2 Dabcyl Fragment2 Fragment 2 Dabcyl2->Fragment2 Protease Protease

Caption: FRET mechanism in a protease assay.

In the intact peptide, the excitation energy of Edans is non-radiatively transferred to the nearby Dabcyl quencher. [6]Upon cleavage of the peptide by a protease, Edans and Dabcyl diffuse apart, disrupting FRET and resulting in an increase in the fluorescence emission of Edans. [4][6]This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus the activity of the protease.

V. Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low coupling efficiency - Incomplete Fmoc deprotection- Inefficient activation of this compound- Steric hindrance- Increase deprotection time or use fresh piperidine solution- Use a more powerful activating agent (e.g., HATU)- Extend coupling time
Aspartimide formation - Sequence susceptibility (e.g., Asp-Gly)- Prolonged exposure to base- Reduce piperidine treatment time- Use a milder base for deprotection if possible- Consider alternative Asp protecting groups for problematic sequences
Low fluorescence signal in final peptide - Degradation of Edans during synthesis or cleavage- Photobleaching- Minimize exposure of the resin to light during synthesis- Use scavengers during the final cleavage from the resin- Store the final peptide protected from light

Conclusion

This compound is an invaluable tool for the synthesis of internally quenched fluorescent substrates for studying enzyme kinetics and screening for inhibitors. Its successful application is contingent upon meticulous attention to storage and handling protocols to preserve its chemical integrity and fluorescent properties. By understanding the principles of its stability, safe handling, and application in SPPS, researchers can confidently generate high-quality FRET substrates for advancing their research in drug discovery and molecular biology.

References

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. Retrieved from [Link]

  • AAPPTec. (2021, September 16). Safety Data Sheet: Fmoc-Asp(ODmab)-OH. AAPPTec. Retrieved from [Link]

  • Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Merck Millipore. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
  • Ekici, O. D., Zhu, J., Chung, I. Y. W., Paetzel, M., Dalbey, R. E., & Pei, D. (2004). Development of an internally quenched fluorescent substrate for Escherichia coli leader peptidase. Analytical Biochemistry, 325(2), 256–262.
  • LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. Retrieved from [Link]

  • Jin, Y., et al. (2018). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. PLoS ONE, 13(9), e0203323.
  • ACS Publications. (2022, November 22). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. ACS Publications. Retrieved from [Link]

  • Burslem, G. M., et al. (2023). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science, 14(20), 5434–5443.
  • Merck Millipore. (n.d.). This compound MSDS - 852118. Merck Millipore. Retrieved from [Link]

  • Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage. Google Patents.
  • MDPI. (n.d.). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids. PMC. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Methods for Removing the Fmoc Group. In Solid-Phase Peptide Synthesis. Humana Press.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). This compound [182253-73-2]. Aapptec. Retrieved from [Link]

  • Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Eurogentec. Retrieved from [Link]

  • ResearchGate. (n.d.). Overall architecture of the internally quenched substrates used to dissect caspase P1-P1′ specificity requirements. ResearchGate. Retrieved from [Link]

  • Radboud University Nijmegen. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Retrieved from [Link]

  • ACS Publications. (2018, April 12). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Internally quenched fluorescent peptide substrates disclose the subsite preferences of human caspases 1, 3, 6, 7 and 8. NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Sino Biological. Retrieved from [Link]

  • PubMed. (2016, October 20). Kinetic Analysis of Protein Stability Reveals Age-Dependent Degradation. PubMed. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Asp(OMpe)-OH. CEM Corporation. Retrieved from [Link]

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Technical Safety & Application Guide: Fmoc-Asp(Edans)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Fmoc-Asp(Edans)-OH (CAS: 182253-73-2) is a specialized amino acid derivative used primarily in the synthesis of Fluorogenic Resonance Energy Transfer (FRET) substrates.[1] It serves as the fluorescent donor, typically paired with a non-fluorescent quencher like Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid).

While standard Material Safety Data Sheets (MSDS) often list this compound as "Caution: Substance not fully tested," this guide adopts the Precautionary Principle essential for drug development environments. The molecule combines a base-labile protecting group (Fmoc) with a sulfonated naphthylamine fluorophore (Edans), necessitating specific handling protocols to preserve spectral integrity and ensure operator safety.

Mechanism of Action (FRET)

The utility of this compound lies in its ability to report protease activity. When the peptide bond between the donor (Edans) and quencher (Dabcyl) is cleaved by a target enzyme (e.g., HIV Protease, Renin, SARS-CoV-2 Mpro), fluorescence is restored.

FRET_Mechanism Substrate Intact Peptide Substrate (Quenched State) Cleavage Hydrolysis of Peptide Bond Substrate->Cleavage Enzyme Binding Protease Protease Enzyme (Catalyst) Protease->Cleavage Product1 Fragment A: Asp(Edans) (Fluorescent Signal) Cleavage->Product1 Energy Transfer Broken Product2 Fragment B: Lys(Dabcyl) (Dark Quencher) Cleavage->Product2

Figure 1: Mechanism of FRET signal generation using this compound. Cleavage separates the donor from the quencher, restoring fluorescence.

Chemical Identity & Physicochemical Profile[3][4][5][6]

This section consolidates critical data for analytical validation and synthesis planning.

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-(5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) amide
CAS Number 182253-73-2
Molecular Formula C₃₁H₂₉N₃O₈S
Molecular Weight 603.64 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMF, DMSO, NMP.[2] Sparingly soluble in water.[3]
Excitation Max 336 nm (UV region)
Emission Max 490 nm (Cyan/Green region)
Purity Standard ≥ 95% (HPLC) required for reliable kinetic assays

Hazard Identification & Toxicology (E-E-A-T Analysis)

Signal Word: WARNING

Although often classified as "Not Dangerous" under GHS due to lack of specific animal toxicity data, the chemical structure suggests specific hazards that must be managed in a professional laboratory.

Structural Hazards
  • Sulfonic Acid Moiety (Edans): The sulfonic acid group implies potential for mucous membrane irritation (H335) and eye irritation (H319). Inhalation of dust must be strictly avoided.[2][3][4]

  • Fmoc Group: Upon deprotection (cleavage), this releases dibenzofulvene, which is a known skin sensitizer.

  • Naphthylamine Derivative: While Edans is sulfonated (reducing lipophilicity and toxicity compared to raw naphthylamines), structural analogs in this class are often scrutinized for genotoxicity. Treat as a potential mutagen until proven otherwise.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist.[2]

  • P280: Wear protective gloves/protective clothing/eye protection (Nitrile gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses.[2][4]

Storage, Stability & Handling Protocol

The primary cause of assay failure with this compound is not chemical degradation, but photobleaching and hydrolysis prior to coupling.

The "Dark & Dry" Rule[2]
  • Light Sensitivity: The Edans fluorophore is susceptible to photo-oxidation. Store the solid in amber vials wrapped in aluminum foil.

  • Hygroscopicity: The Fmoc group is sensitive to basic hydrolysis, which can be catalyzed by moisture. Store at -20°C in a desiccator.

Handling Workflow

Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.

Handling_Workflow Storage Storage: -20°C (Desiccated, Dark) Equilibration Equilibrate to RT (30 mins, unopened) Storage->Equilibration Prevent Condensation Weighing Weighing (Dim light, N2 atmosphere) Equilibration->Weighing Minimize Exposure Solubilization Dissolve in DMF/NMP (Use immediately) Weighing->Solubilization Coupling SPPS Coupling (HBTU/DIEA) Solubilization->Coupling Avoid Stock Solutions

Figure 2: Critical handling workflow to prevent hydrolysis and photobleaching.

Application Protocol: Solid Phase Peptide Synthesis (SPPS)[5][9]

Expert Insight: Direct coupling of this compound can be sluggish due to the steric bulk of the Edans group on the beta-carboxylate. Standard carbodiimide (DIPCDI) coupling often results in low yields.

Recommended Coupling Conditions

To ensure >98% coupling efficiency and prevent racemization:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Activation (In Situ):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU for sterically hindered amino acids.

    • Base: DIPEA (Diisopropylethylamine).[6][7]

    • Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. DIPEA.

  • Reaction Time: Extend coupling time to 2–4 hours (double that of standard amino acids).

  • Monitoring: The Kaiser test may be inconclusive due to the bulk; micro-cleavage and HPLC/MS analysis is the gold standard for verification.

Deprotection & Cleavage[10]
  • Fmoc Removal: 20% Piperidine in DMF (Standard).[8] Note: The Edans group is stable to piperidine.

  • Final Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O.

    • Warning: Avoid using thiols (EDT) if possible, or use sparingly, as they can sometimes interact with sulfonamide linkers under harsh conditions.

Emergency Response Protocols

Firefighting Measures
  • Hazardous Combustion Products: In a fire, this material will decompose to release Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . These are highly toxic and corrosive.

  • Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.

  • PPE: Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of sulfonated combustion byproducts.

Accidental Release (Spill)
  • Evacuate: Clear the area of non-essential personnel.

  • Protect: Wear goggles, lab coat, and nitrile gloves. Use a P95/P100 dust mask if powder is airborne.

  • Contain: Sweep up carefully to avoid creating dust. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

  • Clean: Wipe the surface with a 10% sodium bicarbonate solution (to neutralize any acidic residues) followed by water.

References

  • PubChem. Edans (Fluorophore moiety data). National Library of Medicine. Retrieved from [Link]

  • Matayoshi, E.D., et al. (1990).Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954-958. (Foundational paper on Edans/Dabcyl FRET pairs).

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Methodological & Application

Application Note: Leveraging Fmoc-Asp(Edans)-OH for Robust High-Throughput Screening of Protease Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protease Activity Modulation in Drug Discovery

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to a vast array of physiological and pathological processes. Their involvement in everything from protein turnover and cell signaling to apoptosis and tissue remodeling has made them a prime target for therapeutic intervention in oncology, neurodegenerative disorders, and infectious diseases. The development of specific and potent protease inhibitors is a cornerstone of modern drug discovery.[1][2] High-throughput screening (HTS) methodologies are essential for rapidly identifying and characterizing novel protease modulators from extensive compound libraries.[1][3]

At the heart of many successful HTS campaigns for proteases lies the application of Förster Resonance Energy Transfer (FRET).[4][5] This powerful biophysical technique allows for the real-time, homogenous monitoring of enzymatic activity with high sensitivity and precision.[4][5] This application note provides a comprehensive guide to the utilization of Fmoc-Asp(Edans)-OH , a key building block for the synthesis of FRET-based peptide substrates, in the development and validation of robust HTS assays for protease activity.[6][7][8]

The Scientific Foundation: FRET and the Edans/Dabcyl Pair

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[9][10] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, a principle elegantly exploited in protease assays.[10][11]

In a typical protease FRET substrate, a fluorophore (the donor) and a quencher (the acceptor) are incorporated into a peptide sequence that is specifically recognized and cleaved by the target protease.[12] One of the most widely adopted and effective FRET pairs for this purpose is Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as the acceptor.[9]

This compound serves as a crucial reagent for incorporating the Edans fluorophore into a specific position within the peptide substrate during solid-phase peptide synthesis.[6][7] The intact peptide substrate, with Edans and Dabcyl in close proximity, exhibits minimal fluorescence due to the efficient quenching of the Edans donor by the Dabcyl acceptor.[9][12] Upon proteolytic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a quantifiable increase in the fluorescence signal of Edans.[9][12] This direct correlation between fluorescence intensity and enzyme activity forms the basis of the assay.[4]

Mechanism of FRET-Based Protease Detection

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Intact Edans (Donor) Peptide Linker Dabcyl (Quencher) Intact:edans->Intact:dabcyl No_Emission Quenched Signal Intact:dabcyl->No_Emission Protease Protease Excitation Excitation (λ ≈ 340 nm) Excitation->Intact:edans FRET FRET (Non-radiative Energy Transfer) Cleaved Edans Fragment 1 Fragment 2 Dabcyl Emission Fluorescence (λ ≈ 490 nm) Cleaved:edans->Emission Excitation2 Excitation (λ ≈ 340 nm) Excitation2->Cleaved:edans Protease->Cleaved Cleavage

Caption: FRET mechanism in a protease assay.

Designing and Synthesizing the FRET Peptide Substrate

The success of a FRET-based protease assay is critically dependent on the design of the peptide substrate. Key considerations include:

  • Specificity: The peptide sequence must be a highly specific substrate for the target protease to minimize off-target cleavage by other proteases that may be present in the sample.[13]

  • Cleavage Efficiency: The kinetics of substrate cleavage (kcat/Km) should be favorable to ensure a robust and sensitive assay.

  • Solubility: The peptide should be soluble in the aqueous assay buffer to avoid aggregation and ensure accurate kinetic measurements.

  • Fluorophore and Quencher Placement: Edans and Dabcyl should flank the cleavage site to maximize the change in FRET upon proteolysis.[9]

This compound provides a convenient method for site-specific incorporation of the Edans fluorophore. The aspartic acid side chain offers a stable linkage for the Edans moiety. The Dabcyl quencher is typically incorporated at the N- or C-terminus of the peptide, often via a lysine residue.

Component Description Key Considerations
Peptide Sequence Recognition and cleavage site for the target protease.Optimize for specificity and cleavage kinetics.
Donor Fluorophore Edans , incorporated via This compound .Excitation: ~340 nm, Emission: ~490 nm.[14]
Acceptor Quencher Dabcyl .Broad absorbance spectrum with a maximum around 472 nm, effectively overlapping with Edans' emission.[14]
Solubilizing Groups e.g., charged amino acids.Enhance solubility in aqueous buffers.

Experimental Protocol: A General Framework for a Caspase-3 HTS Assay

This protocol provides a template for developing a FRET-based HTS assay for Caspase-3, a key executioner of apoptosis.[15][16]

Reagent Preparation
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.4. Rationale: This buffer composition is optimized for caspase activity and stability.

  • This compound derived Caspase-3 Substrate (e.g., Ac-DEVD-Asp(Edans)-NH2): Reconstitute the lyophilized peptide in DMSO to a stock concentration of 10 mM. Rationale: DMSO is a suitable solvent for most peptides and is compatible with most HTS automation.

  • Dabcyl Quencher-labeled Peptide Fragment (if required for a two-part substrate system): Reconstitute in DMSO.

  • Recombinant Human Caspase-3: Dilute to a working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the desired assay duration.

  • Test Compounds: Prepare a dilution series of test compounds in DMSO.

  • Positive Control (Inhibitor): A known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) at a concentration known to give >90% inhibition.

  • Negative Control: DMSO vehicle.

Assay Procedure (384-well plate format)
  • Compound Dispensing: Add 1 µL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of a 384-well, low-volume, black microplate. Rationale: Black plates minimize light scatter and autofluorescence, enhancing signal-to-noise.

  • Enzyme Addition: Add 20 µL of diluted Caspase-3 solution to all wells except for the "no enzyme" control wells. To these, add 20 µL of assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of the Caspase-3 substrate solution to all wells. The final substrate concentration should be at or below the Km value to ensure the assay is sensitive to competitive inhibitors.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 490 nm

HTS Assay Workflow

HTS_Workflow Start Start Compound Dispense Compounds/ Controls (1 µL) Start->Compound Enzyme Add Caspase-3 (20 µL) Compound->Enzyme Incubate Pre-incubate (15-30 min) Enzyme->Incubate Substrate Initiate with Substrate (20 µL) Incubate->Substrate Read Kinetic Fluorescence Reading (Ex: 340 nm, Em: 490 nm) Substrate->Read Data Data Analysis: - Calculate reaction rates - Determine % inhibition Read->Data End End Data->End

Caption: A typical HTS workflow for a protease assay.

Data Analysis and Assay Validation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (v) by performing a linear regression of the fluorescence signal over time.

  • Determine Percent Inhibition: Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (v_compound - v_no_enzyme) / (v_dmso - v_no_enzyme)) * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[17] It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]

Parameter Description Acceptance Criteria
Z'-factor A measure of the statistical separation between the positive and negative controls.[17]≥ 0.5
Signal-to-Background (S/B) The ratio of the signal from the uninhibited reaction to the background signal (no enzyme).≥ 3
Coefficient of Variation (%CV) A measure of the variability of the controls.≤ 15%

Troubleshooting Common Issues

Problem Potential Cause Solution
High background fluorescence Autofluorescence of compounds or plate material.Screen compounds for autofluorescence at the assay wavelengths. Use non-binding, black microplates.
Low signal-to-background ratio Inefficient quenching in the intact substrate. Sub-optimal enzyme or substrate concentration.Synthesize the substrate with optimal linker length between Edans and Dabcyl. Optimize enzyme and substrate concentrations.
Non-linear reaction progress curves Substrate depletion. Enzyme instability.Use a lower enzyme concentration or a shorter assay time. Ensure the assay buffer components stabilize the enzyme.
Poor Z'-factor High variability in controls.Optimize pipetting accuracy and precision. Ensure thorough mixing.[18]
False positives (compound interference) Fluorescent compounds. Compounds that quench Edans fluorescence.Perform counter-screens to identify interfering compounds.

Conclusion: A Versatile Tool for Drug Discovery

This compound is an indispensable tool for the development of sensitive and robust FRET-based assays for high-throughput screening of protease inhibitors.[6][7] The principles and protocols outlined in this application note provide a solid foundation for researchers to design, optimize, and validate HTS assays for a wide range of proteases, thereby accelerating the discovery of novel therapeutics. The adaptability of the Edans/Dabcyl FRET pair, coupled with the precision of solid-phase peptide synthesis, ensures that this methodology will remain a cornerstone of protease research and drug development for the foreseeable future.[9]

References

  • Soils Lab. SOP: Protease (casein) assay. (2021). [Link]

  • Analytical Chemistry. Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. [Link]

  • LifeTein. Fluorescent Labeling Pairs with EDANS and DABCYL. (2025). [Link]

  • Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy. [Link]

  • ResearchGate. The construction and optimization of the FRET-based MMP-9 activity.... [Link]

  • National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. (2012). [Link]

  • Sigma-Aldrich. Assay Procedure for Protease. [Link]

  • The American Association of Immunologists. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry. [Link]

  • National Center for Biotechnology Information. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. [Link]

  • High-Throughput Screening Center. Introduction. [Link]

  • Theranostics. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins. [Link]

  • Click Chemistry Tools. Applications of Dabcyl Acid: From Protease Substrates to Nucleic Acid Probes. (2026). [Link]

  • National Center for Biotechnology Information. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. [Link]

  • National Center for Biotechnology Information. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. [Link]

  • National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual. [Link]

  • IntechOpen. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • MDPI. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

  • ResearchGate. The FRET based assays for detection of caspase-3 activity according to.... [Link]

  • ResearchGate. What is the best and most simple protease enzyme assay protocol?. (2014). [Link]

  • PubMed. One-step synthesis of site-specific antibody-drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates. [Link]

  • AnaSpec. FRET Peptides | Custom peptide Synthesis. [Link]

  • National Center for Biotechnology Information. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. [Link]

  • Eurogentec. MMP assays – activity measurement. [Link]

  • National Center for Biotechnology Information. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. [Link]

  • Merck Millipore. Protease Assay Kit Cat. No. 539125. [Link]

  • Royal Society of Chemistry. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. [Link]

  • ResearchGate. (PDF) Principles of Resonance Energy Transfer. (2025). [Link]

  • MDPI. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. [Link]

  • National Center for Biotechnology Information. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. [Link]

  • National Center for Biotechnology Information. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • National Center for Biotechnology Information. A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1. [Link]

  • Bio-protocol. HTS Assay Validation. [Link]

  • Technology Networks. A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. [Link]

  • U.S. Food and Drug Administration. Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. (2018). [Link]

  • ResearchGate. (PDF) Real-Time Visualization of Caspase-3 Activation by Fluorescence Resonance Energy Transfer (FRET). (2025). [Link]

  • Teledyne Photometrics. Förster Resonance Energy Transfer (FRET). [Link]

  • PNAS. A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. [Link]

Sources

Application Note: Fmoc-Asp(Edans)-OH in Protease Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening (HTS) & Kinetic Profiling of Proteolytic Enzymes

Executive Summary

This guide details the application of Fmoc-Asp(Edans)-OH (CAS: 182253-73-2) in the design and synthesis of FRET (Förster Resonance Energy Transfer) substrates. Unlike N-terminal fluorophores, this amino acid derivative allows for the site-specific incorporation of the Edans fluorophore within the peptide backbone. This capability is critical for mapping protease specificity at P' positions (downstream of the scissile bond) and developing robust HTS assays for viral and metabolic proteases (e.g., HIV-1 Protease, SARS-CoV-2 Mpro, Cathepsins).

Scientific Principles & Mechanism[1]
2.1 The FRET Mechanism

The assay relies on the distance-dependent energy transfer between a donor fluorophore (Edans ) and a non-fluorescent dark quencher (Dabcyl ).

  • Intact Substrate: When the peptide is intact, Edans and Dabcyl are within the Förster radius (

    
     Å). Excitation of Edans at 336 nm results in non-radiative energy transfer to Dabcyl (Absorbance 
    
    
    
    nm), quenching the signal.
  • Cleaved Product: Proteolytic hydrolysis breaks the peptide backbone, separating the donor and quencher. This disruption restores Edans fluorescence (

    
     nm), yielding a signal directly proportional to enzyme activity.
    
2.2 Advantages of this compound

Standard FRET peptides often place the fluorophore at the N-terminus. However, using This compound allows the fluorophore to be placed at an internal position (e.g., P2', P3').

  • Precision: Allows the preservation of native N-terminal residues essential for enzyme recognition.

  • Solubility: The sulfonate group on Edans enhances the water solubility of hydrophobic inhibitor sequences.

FRET_Mechanism subst Intact Peptide (Quenched State) cleavage Hydrolysis Scissile Bond subst->cleavage + Enzyme protease Protease (Enzyme) protease->cleavage product1 Fragment A (Dabcyl-Quencher) cleavage->product1 product2 Fragment B (Asp-Edans Fluorescent) cleavage->product2 Signal Increase (490 nm) product2->product1 No FRET (Distance > 100Å)

Figure 1: Mechanism of Action. Proteolytic cleavage separates the Edans donor from the Dabcyl quencher, disrupting FRET and generating a quantifiable fluorescent signal.

Chemical & Physical Properties[1][2][3][4]
PropertySpecification
Chemical Name Fmoc-L-aspartic acid ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid amide
CAS Number 182253-73-2
Molecular Weight 603.65 g/mol
Excitation / Emission

nm /

nm
Quencher Partner Dabcyl (via Fmoc-Lys(Dabcyl)-OH or Dabcyl-acid)
Solubility Soluble in DMF, DMSO.[1] Slightly soluble in water.
Sensitivity Light sensitive (Store at -20°C, protected from light)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a FRET peptide with the sequence: Dabcyl-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Asp(Edans)-OH (HIV-1 Protease Substrate variant).

Reagents:

  • Resin: Rink Amide MBHA or Wang Resin (0.5 mmol/g loading).

  • Deprotection: 20% Piperidine in DMF.[2][3][4]

  • Coupling: HBTU/HOBt or DIC/Oxyma; DIPEA (Base).

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .[4]
    

Step-by-Step Methodology:

  • Resin Swelling: Swell 200 mg resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.[2]
  • Coupling this compound:

    • Note: Edans is bulky. Use only 3-fold excess (vs. standard 5-fold) to conserve reagent, but extend coupling time to 2 hours.

    • Dissolve this compound in DMF. Add HBTU (0.95 eq) and DIPEA (2 eq).

    • Add to resin and shake at room temperature.[2][3][4]

    • Kaiser Test: Verify coupling efficiency (Blue = Incomplete, Yellow = Complete).

  • Chain Elongation: Sequentially couple remaining amino acids (Val, Ile, Pro, Tyr, Asn, Gln, Ser).

  • N-Terminal Quencher: Remove final Fmoc. Couple Dabcyl-GABA-OH (or Dabcyl acid) to the N-terminus.

  • Cleavage & Work-up:

    • Wash resin with DCM and dry under nitrogen.

    • Add Cleavage Cocktail (TFA/TIS/

      
      ) for 2-3 hours. Edans is stable in TFA.
      
    • Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

  • Purification: HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).

    • Validation: Verify Mass via ESI-MS (Target MW).

Protocol 2: Enzymatic Assay & HTS Setup

Objective: Determine the


 of a potential inhibitor.

Equipment: Fluorescence Microplate Reader (e.g., Tecan, BMG Labtech) capable of Ex 340nm / Em 490nm.

Reagents:

  • Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 (Specific to HIV Protease; adjust pH for other enzymes).

  • Substrate Stock: 1 mM in DMSO.

  • Enzyme: Recombinant Protease (titrated to linear range).

Workflow:

  • Substrate Optimization (

    
     Determination): 
    
    • Prepare serial dilutions of the FRET substrate (0 - 100

      
      M).
      
    • Add Enzyme (fixed concentration, e.g., 20 nM).

    • Measure Initial Velocity (

      
      ) over 10 minutes.
      
    • Fit data to Michaelis-Menten equation to find

      
      .
      
    • Operational Standard: For inhibition assays, use Substrate Concentration

      
      .
      
  • Inhibitor Screening (

    
    ): 
    
    • Plate Map:

      • Blank: Buffer + Substrate (No Enzyme).

      • Negative Control (0% Inhibition): Enzyme + Substrate + DMSO.

      • Test Wells: Enzyme + Substrate + Inhibitor (Serial Dilution).

    • Reaction:

      • Add 10

        
        L Inhibitor (in assay buffer/DMSO).
        
      • Add 20

        
        L Enzyme. Incubate 10 min at 37°C.
        
      • Add 20

        
        L Substrate (Start Reaction).
        
    • Detection: Monitor fluorescence (Ex 340 / Em 490) every 30 seconds for 20 minutes.

Data Analysis & Validation
6.1 Calculating Z-Factor (Assay Quality)

To validate the assay for High-Throughput Screening, calculate the Z' factor using the Positive (Enzyme + Substrate) and Negative (Substrate only) controls.


[5]
  • Interpretation:

    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      : Excellent assay.[5]
      
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      : Marginal.[6]
      
    • 
      : Unacceptable (high noise or low signal window).
      
6.2 Inner Filter Effect (IFE) Correction

Critical Troubleshooting: At high concentrations (


M), the Dabcyl quencher or the inhibitor itself may absorb the excitation light (340 nm) or the emitted light, causing a false decrease in signal (pseudo-inhibition).
  • Correction: Measure absorbance of the mixture at 340 nm and 490 nm.

  • Formula:

    
    
    

Drug_Discovery_Pipeline Design 1. Substrate Design Select Sequence & FRET Pair (this compound) Synth 2. Synthesis (SPPS) & Purification (HPLC) Design->Synth Km_Det 3. Kinetic Characterization Determine Km & Vmax Synth->Km_Det HTS 4. HTS Screening (Z-Factor Validation) Km_Det->HTS Set [S] = Km Hit_Val 5. Hit Validation (IC50 & IFE Correction) HTS->Hit_Val Hits Identified Hit_Val->Design SAR Refinement

Figure 2: Drug Discovery Workflow. From molecular design using this compound to final hit validation.

References
  • Matayoshi, E. D., et al. (1990). "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science, 247(4945), 954-958.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Sigma-Aldrich. "this compound Product Specification."

  • AnaSpec. "FRET Peptides and Protease Assays Technical Note."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-Asp(Edans)-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Bulky Fluorophore

Fmoc-Asp(Edans)-OH is a specialized building block used primarily to introduce the Edans fluorophore (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) into peptide backbones, typically as a FRET donor paired with a Dabcyl quencher.[1]

While invaluable for protease assays, this residue presents unique synthetic challenges. The Edans moiety is sterically demanding and hydrophobic, leading to two primary failure modes:

  • Incomplete Coupling: The bulky side chain hinders the activation and approach of the amino acid to the resin-bound amine.

  • Post-Coupling Aggregation: The aromatic naphthalene ring promotes

    
     stacking, causing on-resin aggregation that makes the subsequent deprotection and coupling steps difficult.
    

This guide moves beyond standard protocols to provide an optimized, self-validating workflow.

Module 1: Pre-Coupling Checklist (Critical Setup)

Before initiating the synthesis, verify the following parameters to prevent "silent" failures (where chemistry looks correct but yield is low).

ParameterRecommendationScientific Rationale
Solvent Choice NMP (N-methyl-2-pyrrolidone) or DMF + 10% DMSO Edans is hydrophobic. Standard DMF often fails to fully solvate the naphthalene ring, leading to micro-precipitation within the resin pores.
Resin Loading Low Loading (< 0.4 mmol/g) High loading density forces bulky Edans groups into close proximity, increasing steric clash and aggregation.
Light Protection Amber Vials / Foil Wrap Edans is a fluorophore. Ambient light exposure during the 2–4 hour coupling can cause photo-bleaching, reducing the sensitivity of your final FRET assay.
Reagent Prep Dissolve immediately before use Do not store this compound in solution. It is prone to slow decarboxylation or hydrolysis if left in wet solvents.

Module 2: Optimized Coupling Protocol

This protocol uses HATU/HOAt for maximum activation speed to overcome steric hindrance, balanced with base control to prevent racemization.

Step 1: Resin Preparation

Ensure the preceding amino acid is fully deprotected.

  • Validation: Perform a Kaiser Test (ninhydrin). It must be Dark Blue . If it is faint blue, repeat deprotection (20% piperidine/DMF) for 10 mins.

Step 2: Activation (The "Pre-Activation" Method)
  • Stoichiometry: Use 2.5 - 3.0 equivalents of this compound relative to resin loading. (Standard is 5 eq, but cost usually dictates 2-3 eq).

  • Activator: 2.5 eq HATU (or HBTU if HATU is unavailable) + 2.5 eq HOAt.

  • Base: 5.0 eq DIPEA (Diisopropylethylamine).

  • Procedure: Dissolve Amino Acid and HATU/HOAt in NMP. Add DIPEA. Shake for 30 seconds (color should turn yellow/orange). Do not pre-activate longer than 2 minutes to avoid epimerization.

Step 3: Coupling Reaction
  • Add the pre-activated mixture to the resin.

  • Time: 2 to 4 hours at Room Temperature.

  • Note: Do not use microwave heating above 50°C for Edans, as high energy can degrade the fluorophore linkage.

Step 4: Post-Coupling Validation
  • Wash resin 3x with NMP, 3x with DCM.

  • Validation: Perform a Kaiser Test.

    • Result: Must be Yellow/Colorless .

    • Troubleshooting: If slightly blue, do NOT proceed. Perform a second coupling (Re-couple) using fresh reagents for 1 hour.

Step 5: The "Difficult" Deprotection (Crucial)

The bulky Edans group shields the Fmoc group of the Asp(Edans) residue, making the next deprotection slow.

  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Optimized: 20% Piperidine + 5% DBU in DMF (2 x 5 min). DBU is a stronger base and penetrates steric bulk better.

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision points where Edans synthesis differs from standard SPPS.

EdansCoupling cluster_warning Critical Failure Point Start Resin-Peptide-NH2 Dissolve Dissolve this compound in NMP (Not DMF) Start->Dissolve Activate Activate: HATU/HOAt/DIPEA (30 sec pre-activation) Dissolve->Activate Couple Coupling Reaction 2-4 Hours @ RT (Protect from Light) Activate->Couple Check Kaiser Test Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Blue (Incomplete) Deprotect Fmoc Removal Use 20% Pip + 5% DBU (Overcome Steric Shielding) Check->Deprotect Yellow (Complete) Recouple->Check NextAA Proceed to Next AA Deprotect->NextAA

Caption: Workflow highlighting the requirement for NMP solvation and DBU-assisted deprotection to overcome the steric shielding of the Edans group.

Module 4: Troubleshooting & FAQs

Q1: I see a peak at [M-18] in my Mass Spec. Is this Aspartimide?

Analysis: While Aspartimide (loss of H2O, -18 Da) is common with Asp(OtBu), it is unlikely to originate from the Asp(Edans) residue itself. The Edans group is attached via a stable amide bond, not an ester. Root Cause: If you see M-18, check other Asp residues in your sequence (e.g., Asp(OtBu)-Gly motifs). Solution: If the sequence contains other Asp residues, add 0.1 M HOBt to your piperidine deprotection solution throughout the synthesis to suppress base-catalyzed ring closure [1].

Q2: The coupling after Asp(Edans) is failing (Deletion Sequence).

Analysis: This is the most common failure. The Edans group acts like an umbrella, physically blocking the N-terminus after the Fmoc is removed. Solution:

  • Aggressive Deprotection: Use the DBU cocktail mentioned in Module 2.

  • Double Coupling the Next Residue: The amino acid immediately following Asp(Edans) should always be double-coupled.

  • Use a Spacer: If possible, insert a Glycine or Beta-Alanine spacer between the Edans residue and the rest of the chain to relieve steric pressure.

Q3: My peptide has low fluorescence yield.

Analysis: The Edans fluorophore might have been quenched or degraded. Checklist:

  • Tryptophan Quenching: Does your sequence contain Tryptophan? Trp can quench Edans via electron transfer if they are close in space (approx < 20 Å).

  • Cleavage Scavengers: Did you use EDT (Ethanedithiol) in the cleavage cocktail? EDT is necessary to prevent re-attachment of protecting groups, but ensure it is thoroughly washed away, as thiols can sometimes interfere with fluorescence assays if not removed.

  • Light Exposure: Was the reaction vessel covered?

Q4: Can I use this compound in automated synthesizers?

Yes, but with modifications:

  • Dilution: Automated systems often require high concentrations. Ensure the reagent is fully soluble in the system solvent (usually DMF). If it precipitates, manual addition is safer.

  • Sensor Errors: The dark color of the solution might trigger optical sensor errors in some synthesizers. Disable optical monitoring for this step.

References

  • Merck/Novabiochem. Aspartimide formation and prevention. Novabiochem Peptide Synthesis Catalog.

  • AAT Bioquest. this compound Product Guide and Solubility Data.

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures (TFA/Scavenger Cocktails).

  • ResearchGate. Discussion on Solubility of Fmoc-AA derivatives in DMF vs NMP.

Sources

Technical Support Center: HPLC Purification of Hydrophobic Fluorescent Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Status: Senior Application Scientist (Online) Ticket Scope: Troubleshooting recovery, resolution, and solubility issues for hydrophobic peptides conjugated with fluorophores (e.g., FITC, Rhodamine, Cyanine).

Introduction: The "Double Trouble" of Your Analyte

Purifying hydrophobic peptides is difficult; adding a hydrophobic fluorophore makes it exponential. You are fighting two forces: aggregation (peptide-peptide interactions) and adsorption (peptide-surface interactions).

The following guide abandons generic advice. We focus on the specific physicochemical failures that occur when hydrophobic motifs (e.g., Amyloid-beta, transmembrane domains) are tagged with bulky aromatic dyes.

Module 1: Solubility & Sample Injection

Q: My sample is clear in the vial but precipitates immediately upon injection (pressure spike/clog). Why?

A: You are experiencing "Solvent Shock." Your peptide is likely dissolved in 100% DMSO or DMF. When this plug hits the aqueous mobile phase (usually 95% Water/0.1% TFA) in the tubing or at the column head, the organic solvent dilutes instantly, and the local environment becomes too aqueous to support the peptide. It crashes out of solution, clogging the frit.

The Fix: The "Sandwich" Injection or Co-Solvent Loading Do not inject pure organic plugs into a high-aqueous stream for extremely hydrophobic peptides.

  • The HFIP Protocol (The "Magic Bullet"):

    • Dissolve the dry peptide in Hexafluoro-2-propanol (HFIP) .[1] HFIP disrupts hydrogen bonding and breaks beta-sheet aggregates.

    • Note: HFIP is volatile and expensive. Use minimal volume.

  • Co-Solvent Mobile Phase:

    • Dope your Mobile Phase A (Water) with 5–10% Isopropanol (IPA) or Acetonitrile (ACN). This ensures the "weak" solvent still has enough organic character to prevent immediate precipitation.

Visualization: Solubility Decision Logic

The following logic tree guides you through solvent selection based on peptide behavior.

SolubilityLogic start Start: Peptide Dry Pellet aqueous Soluble in Water/Buffer? start->aqueous organic Soluble in 50% ACN? aqueous->organic No method_aq Standard Injection aqueous->method_aq Yes dmso Soluble in DMSO/DMF? organic->dmso No method_org Inject; Ensure 5% Organic in Mobile Phase A organic->method_org Yes hfip Use HFIP (Disaggregate) dmso->hfip No (Aggregates) method_sandwich Sandwich Injection Technique (Buffer | Sample | Buffer) dmso->method_sandwich Yes hfip->method_sandwich Dissolved

Caption: Decision matrix for solubilizing hydrophobic peptides. HFIP is the resort for aggregated species (e.g., Amyloids).

Module 2: Chromatography & Column Physics

Q: I see broad, tailing peaks, or my peptide elutes as a "ghost" (very low recovery). Is my column dead?

A: Your column isn't dead; it's choking. You are likely using a standard small-molecule column.

Root Cause 1: Pore Size Exclusion Standard HPLC columns have a pore size of 80–120 Å .

  • Mechanism:[2][3] A hydrophobic fluorescent peptide (MW ~2–4 kDa) in solution behaves like a much larger molecule due to its hydration shell and micelle formation. It cannot diffuse into 100 Å pores effectively.

  • Result: Restricted mass transfer

    
     Broad peaks.
    

Root Cause 2: Irreversible Adsorption Hydrophobic peptides bind too strongly to C18 alkyl chains. They may never elute with standard gradients, or they "bleed" off slowly, causing ghost peaks in subsequent runs.

The Fix: The "Wide-Pore Short-Chain" Strategy

ParameterStandard Protocol (Avoid)Hydrophobic Peptide Protocol (Recommended)
Pore Size 100 Å300 Å (Mandatory) to allow full diffusion.
Stationary Phase C18 (Octadecyl)C4 (Butyl) or Phenyl-Hexyl . C4 has less surface area and weaker hydrophobic retention, allowing elution.
Temperature Ambient (25°C)60°C . Heat reduces mobile phase viscosity and increases the kinetics of desorption.
Mobile Phase B 100% AcetonitrileAcetonitrile + 10-20% Isopropanol (IPA) . IPA is a stronger solvent for hydrophobic chains.

Module 3: Fluorophore Integrity (The "Dark" Peptide)

Q: My UV trace shows a peak, but the Fluorescence detector is flat. Did the dye fall off?

A: If you are using Fluorescein (FITC/FAM), you likely turned it "off" with your buffer.

The Mechanism: FITC is pH-sensitive.[4] It has high quantum yield at pH > 7.0 but is non-fluorescent at pH < 4.0.

  • Standard HPLC buffers use 0.1% TFA (pH ~2.0) .

  • Result: The peptide elutes, but the fluorophore is protonated and "dark."

The Fixes:

  • Post-Column Neutralization: If you need real-time fluorescence detection, you must mix the eluent with a basic buffer (e.g., Tris pH 8) after the column but before the detector.

  • Fraction Check: Collect the UV peak, neutralize an aliquot with Tris or Bicarbonate, and check fluorescence on a plate reader.

  • Dye Selection: For acidic purification, switch to Rhodamine or Cyanine (Cy3/Cy5) dyes, which are pH-insensitive.

Q: I see two peaks with the same mass. Is it an isomer?

A: It is likely a "Hydrophobic Shift" or Atropisomerism.

  • Dye Stacking: Large planar dyes (like Rhodamine) can stack on aromatic residues (Trp/Phe) in the peptide, creating two stable conformational populations that resolve as separate peaks on HPLC.

  • Linker Instability: If using a maleimide linker, it can hydrolyze (ring-opening), creating two species with identical mass but slightly different hydrophobicity.

Module 4: System Passivation & Recovery

Q: My yield is terrible (<10%). Where is the peptide going?

A: It is plating onto the stainless steel of your HPLC.

Hydrophobic peptides, especially those with positive charges (Arginine-rich), adhere to the oxide layer of stainless steel frits and tubing.

Protocol: System Passivation

  • Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.

  • Chemical Passivation: Inject a high concentration "sacrificial" plug of BSA (Bovine Serum Albumin) or a similar hydrophobic peptide before your main run to occupy the active sites on the steel.

  • Acid Wash: Periodically flush the system with 30-50% Isopropanol to strip adsorbed hydrophobic contaminants.

Visual Workflow: The Optimized Protocol

This diagram illustrates the critical path for purifying a "Difficult" (Hydrophobic + Fluorescent) peptide.

PurificationWorkflow cluster_prep Step 1: Prep cluster_hplc Step 2: HPLC Conditions cluster_post Step 3: Recovery Sample Crude Peptide Solvent Solvent: HFIP or DMSO + 10% Water Sample->Solvent Filter Centrifuge/Filter (Do NOT use Nylon) Solvent->Filter Column Column: C4, 300Å Temp: 60°C Filter->Column Mobile MP A: 0.1% TFA/H2O MP B: ACN + 10% IPA Column->Mobile Detect UV (214/280nm) Fluor (Check pH!) Mobile->Detect Collect Immediate Lyophilization (Avoid degradation) Detect->Collect

Caption: Optimized workflow emphasizing 300Å C4 columns, heating, and correct solvent choice.

References

  • Agilent Technologies. (2023). Purification of Hydrophobic Peptides using Agilent ZORBAX 300SB-C18 and 300SB-C8 Columns. Retrieved from [Link]

  • Waters Corporation. (2022). Peptide Isolation and Purification: Method Development Guide. Retrieved from [Link]

  • Majors, R. E. (2018). Column Watch: The Role of Pore Size in HPLC. LCGC North America. Retrieved from [Link]

  • Chen, Y., et al. (2019). High-performance liquid chromatography of amyloid β peptides: A review. Journal of Chromatography B, 1124, 168-177. (Context on HFIP usage). Retrieved from [Link]

Sources

Technical Support Center: Aspartimide Formation in Peptides Containing Fluorescent Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of aspartimide formation, particularly when synthesizing peptides incorporating fluorescent amino acids. Our goal is to equip you with the expert knowledge and practical protocols necessary to ensure the integrity and purity of your synthesized peptides.

Introduction: The Challenge of Aspartimide Formation

Aspartimide formation is a notorious and often troublesome side reaction encountered during solid-phase peptide synthesis (SPPS), especially when using the widespread Fmoc chemistry.[1][2][3] This intramolecular cyclization of an aspartic acid (Asp) residue is catalyzed by the basic conditions used for Fmoc deprotection, such as piperidine treatment.[3][4] The process involves the backbone amide nitrogen of the amino acid following the Asp residue attacking the side-chain carboxyl group of Asp, which leads to the formation of a five-membered succinimide ring, known as an aspartimide.[4][5][6]

This side reaction is highly problematic as it can lead to a variety of unwanted byproducts. The aspartimide ring can be opened by nucleophiles like piperidine or water, resulting in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3][4][5] Furthermore, this process can cause racemization at the α-carbon of the aspartic acid, introducing D-amino acid impurities that are difficult to separate from the target peptide.[3][5] The presence of these impurities complicates purification, reduces the final yield, and can compromise the biological activity of the peptide.[4][5]

The incorporation of fluorescent amino acids can introduce additional complexities. The chemical properties of the fluorophore, such as its steric bulk and electronic effects, may influence the propensity for aspartimide formation. Moreover, the stability of the fluorescent label under the various conditions required to suppress this side reaction must be considered.[7]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

A1: Aspartimide formation is a base-catalyzed intramolecular side reaction involving an aspartic acid (Asp) residue. The backbone amide nitrogen of the C-terminal adjacent amino acid attacks the Asp side-chain carboxyl group, forming a cyclic succinimide intermediate.[3][4][5] This is problematic because the intermediate can lead to the formation of hard-to-separate impurities, including β-aspartyl peptides and racemized D-aspartyl peptides, which compromise the purity and yield of the final product.[3][5]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The sequence of the peptide plays a crucial role in the likelihood of aspartimide formation.[4] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:

  • Asp-Gly: Glycine's lack of a side chain offers minimal steric hindrance, making this the most susceptible sequence.[1][3]

  • Asp-Asn

  • Asp-Arg [1]

  • Asp-Ser

Q3: How might a fluorescent amino acid in my peptide sequence affect aspartimide formation?

A3: The presence of a fluorescent amino acid can influence aspartimide formation in several ways. The specific impact will depend on the nature of the fluorescent label and its position relative to the Asp residue. A bulky fluorescent group near the Asp residue might sterically hinder the cyclization reaction. Conversely, the electronic properties of the fluorophore could potentially influence the reactivity of the peptide backbone. It is also crucial to ensure that the conditions used to mitigate aspartimide formation do not degrade the fluorescent label.[7]

Q4: I'm observing unexpected peaks in my HPLC analysis of a fluorescently labeled peptide containing Asp. Could this be due to aspartimide formation?

A4: Yes, it is highly likely. Aspartimide formation and its subsequent byproducts often have similar masses and chromatographic properties to the desired peptide, making them difficult to resolve.[5] If you observe a cluster of peaks around the expected retention time of your product, it is a strong indication that aspartimide-related impurities are present. Mass spectrometry analysis can help confirm the presence of these byproducts.

Troubleshooting Guides & Mitigation Strategies

Here, we present a series of troubleshooting guides and detailed protocols to help you minimize or eliminate aspartimide formation in your peptide synthesis, with special considerations for fluorescently labeled peptides.

Strategy 1: Modification of Fmoc Deprotection Conditions

A straightforward and often effective approach is to modify the conditions used for Fmoc group removal.

Protocol 1.1: Addition of an Acidic Additive to the Deprotection Solution

The addition of a weak acid to the piperidine deprotection solution can help to suppress the basicity of the microenvironment around the peptide, thereby reducing the rate of aspartimide formation.[8][9]

Step-by-Step Protocol:

  • Prepare the Deprotection Solution: Create a 20% piperidine solution in DMF containing 0.1 M hydroxybenzotriazole (HOBt).

  • Perform Deprotection: Treat the resin-bound peptide with the prepared solution for the standard deprotection time.

  • Wash: Thoroughly wash the resin with DMF to remove residual reagents before proceeding to the next coupling step.

Note on HOBt: While effective, anhydrous HOBt is explosive. Commercially available HOBt is wetted with water, which can act as a nucleophile.[10] Exercise appropriate safety precautions. An alternative is to use other acidic additives like formic acid.[11]

Protocol 1.2: Use of a Weaker Base for Deprotection

Replacing piperidine with a weaker base can also be an effective strategy.[10]

Step-by-Step Protocol:

  • Prepare the Deprotection Solution: Use a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF.

  • Perform Deprotection: Carry out the deprotection as you would with the standard piperidine solution.

  • Wash: Ensure thorough washing of the resin with DMF post-deprotection.

Strategy 2: Utilizing Sterically Hindered Asp Side-Chain Protecting Groups

Employing a bulky protecting group on the side chain of the aspartic acid can physically block the intramolecular cyclization reaction.[4][10]

Comparative Data of Asp Protecting Groups:
Protecting GroupStructureEffectiveness in Reducing Aspartimide FormationReference
tert-Butyl (tBu) -C(CH₃)₃Standard, but often insufficient for problematic sequences.[2][3]
3-methylpent-3-yl (Mpe) -C(CH₃)(C₂H₅)₂Improved performance over tBu.[10]
2,3,4-trimethylpent-3-yl (Die) -C(CH(CH₃)₂)(CH₃)(C₂H₅)Further improvement due to increased steric bulk.[10]
Fmoc-Asp(OBno)-OH Benzyl-basedHas shown significant reduction in aspartimide formation.[6]

Experimental Workflow:

G cluster_0 Peptide Synthesis Planning cluster_1 Solid-Phase Peptide Synthesis cluster_2 Cleavage and Analysis start Identify Asp-Xaa sequence prone to aspartimide formation select_pg Select sterically hindered Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH) start->select_pg incorporate Incorporate the modified Asp residue into the peptide chain select_pg->incorporate synthesis Continue peptide synthesis using standard protocols incorporate->synthesis cleave Cleave the peptide from the resin synthesis->cleave analyze Analyze the crude product by HPLC and Mass Spectrometry cleave->analyze

Strategy 3: Backbone Protection

This highly effective strategy involves the temporary protection of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, which prevents it from acting as a nucleophile.[12][13]

Protocol 3.1: Using a Dmb-Protected Dipeptide

The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group.[12]

Step-by-Step Protocol:

  • Select the Building Block: For an Asp-Gly sequence, for instance, use the pre-formed dipeptide building block Fmoc-Asp(OtBu)-Dmb(Gly)-OH.

  • Coupling: Couple this dipeptide onto the growing peptide chain using standard coupling reagents.

  • Synthesis Continuation: Continue with the synthesis. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage step.

G cluster_mechanism Aspartimide Formation Mechanism A {Aspartic Acid Residue | Side Chain: -CH₂-COOH} B {C-terminal Amino Acid | Backbone Amide: -NH-} C {Piperidine (Base)} D {Aspartimide Intermediate | (5-membered ring)} E {Byproducts | α-peptide, β-peptide, Racemized peptide}

Special Considerations for Fluorescent Amino Acids

When working with fluorescently labeled peptides, it is crucial to consider the stability of the fluorophore under the modified reaction conditions.

  • pH Sensitivity: Some fluorescent dyes are sensitive to pH changes. Ensure that the acidic additives used in deprotection solutions do not quench the fluorescence or degrade the label.[14]

  • Chemical Stability: Verify the stability of your fluorescent amino acid to the reagents used in the mitigation strategies. For example, some fluorophores may not be stable to prolonged exposure to strong acids or bases.[7]

  • Steric Hindrance: The presence of a bulky fluorophore can sometimes be advantageous by sterically hindering the formation of the aspartimide ring. The positioning of the fluorescent label relative to the Asp residue is a key consideration during peptide design.[14]

Conclusion

Aspartimide formation is a persistent challenge in Fmoc-SPPS, but with a systematic approach to troubleshooting and the implementation of appropriate mitigation strategies, it can be effectively managed. For peptides containing fluorescent amino acids, a careful evaluation of the fluorophore's stability and potential interactions is essential for successful synthesis. By understanding the underlying chemical principles and utilizing the protocols outlined in this guide, researchers can significantly improve the purity and yield of their target peptides.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26.
  • Luttens, A., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science.
  • ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Peptide.com. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide.com.
  • AAPPTEC. (2012).
  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • Springer Nature. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • PubMed Central (PMC). (2017). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis.
  • PubMed Central (PMC). (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones.
  • PubMed. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones.
  • PubMed. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups.
  • PubMed Central (PMC). (2022). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging.
  • ResearchGate. (2017). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?.
  • BenchChem. (n.d.). Preventing aspartimide formation in Asp-containing peptides. BenchChem.
  • Iris Biotech GmbH. (n.d.).
  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis.
  • AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers. AltaBioscience.

Sources

Technical Support Center: Fmoc-Asp(Edans)-OH Incorporation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Peptide Chemistry Support Subject: Quantification of Incorporation Efficiency for Fmoc-Asp(Edans)-OH Last Updated: February 1, 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of incorporating This compound (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

The Challenge: this compound is a bulky, hydrophobic, and expensive fluorogenic building block (often used as a FRET donor). Its size creates steric hindrance that can lead to incomplete coupling, while the aspartic acid backbone is susceptible to aspartimide formation. Accurate quantification of incorporation is critical to prevent the waste of downstream reagents on a failed synthesis.[1]

Module 1: The "Gold Standard" Quantification Protocol

The most reliable method to quantify incorporation efficiency during synthesis is the UV-Spectrophotometric Fmoc Cleavage Assay . This method measures the fulvene-piperidine adduct released after the this compound has been successfully coupled and subsequently deprotected.

Critical Logic (Why this works)
  • Separation of Signals: The Fmoc group is removed into the solution (filtrate), while the Edans fluorophore remains attached to the resin. Therefore, the fluorescence of Edans does not interfere with the UV absorbance of the Fmoc adduct in the filtrate.

  • Stoichiometry: 1 mole of Fmoc released = 1 mole of Asp(Edans) successfully coupled (assuming thorough washing of uncoupled excess).

Step-by-Step Workflow
  • Coupling: Couple this compound (typically 3 eq) using DIC/Oxyma (preferred over HBTU to reduce racemization).

  • Washing (Crucial): Wash the resin with DMF (

    
     min) and DCM (
    
    
    
    min) to remove all uncoupled amino acids.
  • Deprotection (The Assay Step):

    • Treat resin with 20% Piperidine in DMF for 20 minutes.

    • Collect the filtrate into a volumetric flask.

    • Wash resin with DMF and add these washes to the same flask.

    • Make up to volume (e.g., 10 mL or 25 mL) with DMF.

  • Measurement:

    • Blank the UV spectrophotometer with fresh 20% Piperidine/DMF.

    • Measure Absorbance of the sample at 301 nm (or 290 nm).[2]

    • Note: If

      
      , dilute the sample further and record the dilution factor (
      
      
      
      ).
Calculation Table
VariableDescriptionValue / Constant

Absorbance measuredExperimental Data

Total volume of filtratemL (e.g., 25 mL)

Dilution Factor(e.g., 10 if 100µL sample + 900µL solvent)

Extinction Coefficient7,800 M⁻¹cm⁻¹ (at 301 nm)

Mass of resin usedgrams (g)

Theoretical Loadingmmol/g (from resin manufacturer)

Formula for Experimental Loading (


): 

[3]

Formula for Coupling Efficiency (%):



Module 2: Workflow Visualization

The following diagram illustrates the critical decision points and validation steps for incorporating this residue.

Fmoc_Edans_Workflow Start Start: Resin Preparation Coupling Coupling: this compound (DIC/Oxyma, 3 eq, 2h) Start->Coupling Wash CRITICAL WASH Remove uncoupled AA Coupling->Wash Deprotect Deprotection (20% Piperidine/DMF) Wash->Deprotect Filtrate Collect Filtrate (Contains Fmoc-Adduct) Deprotect->Filtrate Liquid Phase Resin Resin-Peptide-Asp(Edans) Deprotect->Resin Solid Phase UV_Analysis UV Analysis (301 nm) Calculate Efficiency Filtrate->UV_Analysis Decision Efficiency > 95%? UV_Analysis->Decision Proceed Proceed to Next AA Decision->Proceed Yes Recouple Recouple or Cap Decision->Recouple No

Figure 1: Step-by-step workflow for the incorporation and quantification of this compound.

Module 3: Troubleshooting & FAQs

Q1: My UV calculation shows >100% efficiency. How is this possible?

A: This is a common artifact caused by incomplete washing .

  • Cause: If uncoupled this compound remains trapped in the resin pores, it will be deprotected along with the coupled peptide. The UV reading will sum both the "real" coupling and the "waste" amino acid.

  • Solution: Increase wash steps (DMF x5, DCM x5) before deprotection. Ensure the resin bed is fluidized completely during washes.

Q2: Can I use the Kaiser Test (Ninhydrin) instead of UV?

A: Not recommended.

  • Reason: The bulky Edans group and the growing peptide chain can sterically hinder the reaction of ninhydrin with the free amine, leading to "false negatives" (resin looks yellow/clear even if coupling failed).

  • Alternative: The Chloranil test or TNBS test is slightly more sensitive for secondary amines or sterically hindered primary amines, but UV quantification is superior for quantitative data.

Q3: I see "Aspartimide" peaks in my final HPLC. Did the Edans cause this?

A: Indirectly, yes.

  • Mechanism: The Edans group is on the

    
    -carboxyl of Asp. However, the 
    
    
    
    -carboxyl is part of the peptide backbone. Aspartimide formation is base-catalyzed (by Piperidine).[4]
  • Prevention: Use 0.1 M HOBt (or Oxyma) in the 20% Piperidine deprotection solution. The acidity of HOBt suppresses the ring-closure reaction that forms aspartimide. Avoid DBU for this step.[5]

Q4: Why not measure Edans fluorescence directly on the resin?

A: Quenching.

  • Physics: On-resin, fluorophores are packed densely (high local concentration). This leads to self-quenching (homo-FRET) or quenching by the resin matrix (polystyrene/PEG).

  • Result: A loaded resin might appear dim, falsely suggesting low incorporation. Fluorescence is only reliable after cleavage and dilution in solution.

Module 4: Secondary Verification (Post-Cleavage)

While UV-Fmoc confirms the reaction worked, only HPLC confirms the integrity of the molecule.

  • Micro-Cleavage: Take ~5 mg of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • HPLC Analysis:

    • Column: C18 (Edans is hydrophobic; expect a shift to higher retention times compared to the native peptide).

    • Detection: Monitor at 280 nm (peptide bond) and 336 nm (Edans specific excitation).

    • Success Criteria: Co-elution of the 280 nm and 336 nm peaks indicates the Edans is attached to the peptide.

References

  • Biotage. (2023). How to quantify your first amino acid loading onto Wang resins.Link

  • Aapptec. (n.d.). Resin Loading Measurement by Fmoc Cleavage.[1][3][6] Technical Support Information Bulletin 1198. Link

  • Merck (Sigma-Aldrich). (n.d.). This compound Product Information & Protocols.Link

  • AAT Bioquest. (n.d.). This compound Spectrum and Properties.Link

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Monitoring and Troubleshooting.Link

Sources

EDANS Technical Support Center: The Impact of pH on Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS). This resource provides in-depth answers and troubleshooting protocols to address common challenges related to the influence of pH on EDANS fluorescence, ensuring the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles governing the relationship between pH and the fluorescent behavior of EDANS.

Q1: How does pH fundamentally affect the fluorescence intensity of EDANS?

The fluorescence of EDANS is highly sensitive to pH due to the presence of an ionizable amino group in its structure. The change in pH alters the protonation state of this group, which directly impacts the molecule's electronic properties and, consequently, its ability to fluoresce.

  • At Acidic pH (pH < ~5): The primary amino group becomes protonated (acquires a positive charge, -NH₃⁺). This positively charged state induces quenching, a process that provides a non-radiative pathway for the excited-state energy to dissipate, significantly decreasing the observed fluorescence intensity.[1][2]

  • At Neutral to Alkaline pH (pH > ~7): The amino group is predominantly in its neutral, deprotonated state (-NH₂). This form is highly fluorescent. Therefore, EDANS exhibits its maximum fluorescence intensity in neutral to slightly alkaline conditions.

This pH dependency makes controlling the buffer environment a critical parameter for any assay utilizing EDANS.

Q2: What is the chemical mechanism behind the pH-induced fluorescence change?

The primary mechanism is fluorescence quenching , which refers to any process that decreases the fluorescence intensity of a fluorophore.[2] In the case of EDANS at acidic pH, the protonation of the amino group leads to quenching. While the precise pathway can be complex, it is generally understood to be a form of static or collisional quenching .[3][4]

Protonation alters the electronic distribution within the naphthalene ring system. This change can facilitate non-radiative decay pathways, such as intersystem crossing or internal conversion, where the excited electron returns to the ground state without emitting a photon.[5] Essentially, the added proton provides an alternative, "dark" route for the energy to escape, competing with the light-emitting fluorescence pathway.

Q3: What is the optimal pH range for working with EDANS?

For most applications, especially FRET-based enzyme assays, the optimal pH range for EDANS is typically between 7.0 and 8.0 .[6][7] However, the ideal pH is always a balance between two factors:

  • Fluorophore Stability and Brightness: EDANS itself is most fluorescent in this neutral to slightly alkaline range.

  • Biological Activity: If you are studying an enzyme or protein, you must use a pH that ensures its optimal activity and stability.[8]

Because the optimal conditions for the biological component of an assay (e.g., an enzyme) may not perfectly align with the peak fluorescence of EDANS, it is crucial to determine the optimal pH for your specific experimental system empirically.

Part 2: Troubleshooting Guide - Diagnosing Assay Problems

This guide provides a systematic approach to diagnosing and resolving common issues where pH may be the root cause.

Q4: My EDANS signal is very weak or absent. Could pH be the cause?

Yes, an incorrect buffer pH is one of the most common reasons for low or no EDANS fluorescence. Follow this checklist to diagnose the problem:

  • Verify Buffer pH: Do not assume the pH of your buffer stock is correct. Directly measure the pH of your final assay solution. Buffer pH can change upon dilution or the addition of other reagents.

  • Check for Acidic Components: Have any acidic reagents been added to your assay mixture? Even small volumes of a highly acidic solution can drastically lower the pH of a poorly buffered system, leading to quenching.

  • Review Instrument Settings: Confirm that your fluorometer or plate reader is set to the correct wavelengths for EDANS (Excitation: ~335-340 nm, Emission: ~490-500 nm).[8][9] Also, ensure the gain setting is appropriately high, but be careful not to saturate the detector.[9]

  • Assess Reagent Integrity: Ensure the EDANS-labeled substrate has been stored correctly (typically at -20°C, protected from light) and has not undergone degradation.[9]

  • Use Appropriate Labware: Always use black microplates for fluorescence assays to minimize background noise and light scatter.[9][10]

Q5: I'm observing high variability and poor reproducibility between experiments. How can buffer pH contribute to this?

Inconsistent pH control is a major source of experimental variability. Here’s why:

  • Insufficient Buffer Capacity: If the buffering capacity of your chosen buffer is weak at your target pH, it can be easily overwhelmed by small amounts of acidic or basic contaminants, or by pH changes induced by the enzymatic reaction itself. This leads to pH drift during the experiment, causing inconsistent EDANS fluorescence.

  • Temperature Effects: The pKa of many common buffers (like Tris) is temperature-dependent. A buffer prepared at room temperature may have a significantly different pH when used in an assay running at 37°C. Always adjust the pH of your buffer at the temperature you will be using for the experiment.

  • Atmospheric CO₂ Absorption: Solutions with a pH above 7 can absorb CO₂ from the atmosphere, forming carbonic acid and causing the pH to drift downwards over time. If assays are left open to the air for extended periods, this can lead to quenching and a gradual decrease in signal.

Part 3: Experimental Protocols & Data

Protocol 1: How to Determine the Optimal pH for Your EDANS-Based Assay

This protocol provides a step-by-step method to empirically determine the ideal pH for your experiment by performing a pH titration curve.

Objective: To find the pH that provides the best balance between enzyme activity (if applicable) and EDANS fluorescence intensity.

Materials:

  • EDANS-labeled peptide substrate

  • Enzyme of interest (if applicable)

  • A series of buffers (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5) at 10x concentration.

  • Calibrated pH meter

  • Fluorescence plate reader

  • Black, clear-bottom 96-well or 384-well plates

Methodology:

  • Prepare Buffers:

    • Prepare a set of at least 5-7 different buffer solutions spanning a wide pH range (e.g., from pH 5.5 to 8.5 in 0.5 pH unit increments).

    • It is critical to use buffers that are effective in their respective pH ranges (e.g., do not use Tris for pH 6.0).

    • Adjust the final pH of each buffer at the intended experimental temperature.

  • Set Up the Assay Plate:

    • Design your plate layout. For each pH value, you will need wells for:

      • Buffer Blank: Buffer only.

      • Substrate Control: Buffer + EDANS-substrate (to measure background fluorescence at each pH).

      • Experimental Reaction: Buffer + EDANS-substrate + Enzyme.

    • Perform all setups in triplicate for statistical validity.

  • Perform the Experiment:

    • Add the appropriate buffer to all wells.

    • Add the EDANS-substrate to the "Substrate Control" and "Experimental Reaction" wells to a final concentration typical for your assay.

    • Initiate the reaction by adding the enzyme to the "Experimental Reaction" wells.

    • Place the plate in a fluorescence reader pre-set to the experimental temperature.

  • Data Acquisition:

    • Measure the fluorescence intensity over time (kinetic read) using the optimal excitation (~340 nm) and emission (~490 nm) wavelengths for EDANS.[11]

    • Continue reading for a duration appropriate for your enzyme kinetics.

  • Data Analysis:

    • For each pH point, subtract the "Buffer Blank" reading from all other wells.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for the "Experimental Reaction" wells.

    • Examine the signal from the "Substrate Control" wells. This shows the intrinsic fluorescence of the uncleaved EDANS probe at each pH.

    • Plot the reaction velocity (left y-axis) and the substrate control fluorescence (right y-axis) against pH. The optimal pH is the point that gives the highest reaction velocity with an acceptable signal-to-background ratio.

Data Summary Table
pH RangeAmino Group StateExpected EDANS Fluorescence IntensityExperimental Considerations
Acidic (pH < 6) Protonated (-NH₃⁺)Very LowSignificant quenching. Not recommended unless required for enzyme stability.
Neutral (pH 6.5 - 7.5) Mixed / Deprotonated (-NH₂)High / IncreasingOften the optimal range for biological assays.[7]
Alkaline (pH > 8) Deprotonated (-NH₂)High / MaximumMaximum fluorophore brightness, but may compromise the stability or activity of proteins.

Part 4: Visual Guides

Diagram 1: pH-Dependent Protonation State of EDANS

EDANS_pH_Effect cluster_low_ph Acidic pH (<6) cluster_high_ph Neutral / Alkaline pH (>7) Low_pH Low pH (High H⁺ concentration) EDANS_Protonated EDANS-NH₃⁺ (Protonated) Low_pH->EDANS_Protonated Quenched Low Fluorescence (Quenched State) EDANS_Protonated->Quenched Quenching High_pH High pH (Low H⁺ concentration) EDANS_Neutral EDANS-NH₂ (Deprotonated) High_pH->EDANS_Neutral Fluorescent High Fluorescence (Emissive State) EDANS_Neutral->Fluorescent Emission

Caption: pH effect on EDANS protonation and fluorescence.

Diagram 2: Troubleshooting Workflow for Low EDANS Signal

Troubleshooting_Workflow Start Start: Low Fluorescence Signal Check_Instrument 1. Verify Instrument Settings (Ex/Em λ, Gain) Start->Check_Instrument Check_Reagents 2. Assess Reagent Integrity (Storage, Age) Check_Instrument->Check_Reagents Check_pH 3. Measure pH of Final Assay Mix Check_Reagents->Check_pH pH_Correct Is pH in Optimal Range (e.g., 7.0-8.0)? Check_pH->pH_Correct pH Measured Adjust_pH Action: Remake Buffer & Verify pH pH_Correct->Adjust_pH No / Acidic Other_Issues Investigate Other Causes: - Enzyme Activity - Substrate Concentration - Quencher Issues pH_Correct->Other_Issues Yes Resolved Problem Resolved Adjust_pH->Resolved Other_Issues->Resolved

Caption: Systematic workflow for troubleshooting low EDANS signal.

References

  • BenchChem. (n.d.). Troubleshooting low signal in Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans assays. BenchChem Technical Support.
  • Bachem. (2021). Fret Substrates. Bachem AG.
  • ResearchGate. (n.d.). UV-visible absorption and fluorescence data for Edans and Dabcyl in 1x10 -5 M solutions at pH 7.5 in phosphate buffer.
  • Quora. (2018). What is the effect of the pH on the fluorescence?
  • ResearchGate. (n.d.). Buffer optimization of the FRET assay.
  • Benchchem. (n.d.). Troubleshooting low signal in Dabcyl-EDANS FRET assays. BenchChem Technical Support.
  • AAT Bioquest. (n.d.). Spectrum [EDANS]. AAT Bioquest Spectrum Viewer.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
  • Lakowicz, J. R. (n.d.). Quenching of Fluorescence. Principles of Fluorescence Spectroscopy.
  • Demas, J. N. (2020). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy.
  • National Center for Biotechnology Information. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC.
  • National Center for Biotechnology Information. (2015). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. PMC.

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Validation & Comparative

Technical Comparison: Fmoc-Asp(Edans)-OH vs. Leading Fluorescent Amino Acids in FRET Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Asp(Edans)-OH (CAS 182253-73-2) represents a specialized class of fluorogenic building blocks designed for Solid-Phase Peptide Synthesis (SPPS). While newer fluorophores like 5-FAM or TAMRA offer higher quantum yields, the Edans moiety remains a "gold standard" for in vitro protease assays due to its exceptional spectral overlap with the Dabcyl quencher and superior aqueous solubility compared to hydrophobic alternatives like Dansyl.

This guide objectively compares this compound against its primary competitors (Mca, Abz, and FAM-derivatives), focusing on FRET efficiency, synthesis compatibility, and experimental signal-to-noise ratios.

Part 1: Technical Profile & Mechanism

The Edans Fluorophore

Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) is attached to the


-carboxyl group of the Aspartic acid side chain. This structural arrangement leaves the 

-amine and

-carboxyl groups available for standard peptide backbone assembly.

Key Chemical Advantages:

  • Solubility: Unlike the hydrophobic Dansyl group, Edans contains a sulfonic acid moiety (

    
    ), rendering the resulting peptide highly water-soluble. This is critical for protease assays which must operate in aqueous buffers.
    
  • Large Stokes Shift: Edans exhibits a Stokes shift of ~120–150 nm (Ex ~336 nm / Em ~490 nm). This massive separation between excitation and emission minimizes interference from light scattering and reduces self-quenching artifacts common in Fluorescein-based assays.

The FRET Mechanism (Edans/Dabcyl Pair)

The primary application of this compound is the synthesis of internally quenched fluorescent peptides.[1] It is almost exclusively paired with Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid), a non-fluorescent "dark" quencher.

  • Donor: Edans (Excited at 336 nm)[2][3]

  • Acceptor: Dabcyl (Absorbs broad spectrum ~450–500 nm)[4]

  • Mechanism: When the peptide is intact, the Dabcyl group absorbs the Edans emission energy non-radiatively (FRET). Upon enzymatic cleavage of the peptide bond between them, the fluorophore diffuses away, restoring fluorescence.

FRET_Mechanism Figure 1: Protease-Mediated FRET Signal Generation using Edans/Dabcyl Pair Substrate Intact Peptide (Quenched State) Cleavage Hydrolysis Event Substrate->Cleavage Binding Protease Protease (Enzyme) Protease->Cleavage Catalysis Product1 Fragment 1: Asp(Edans) (Fluorescent Signal) Cleavage->Product1 Distance > 100Å Product2 Fragment 2: Dabcyl (Dark) Cleavage->Product2 Release

Figure 1: Schematic of the FRET activation mechanism. The efficiency of quenching relies on the distance between Edans and Dabcyl being < 100 Å (typically 10–30 Å in intact peptides).

Part 2: Comparative Analysis

The following table contrasts this compound with other common fluorescent amino acids used in SPPS.

Table 1: Performance Comparison of Fluorescent Amino Acids
FeatureThis compound Fmoc-Lys(Mca)-OH Fmoc-Lys(Dansyl)-OH Fmoc-Lys(5-FAM)-OH
Primary Pair Dabcyl (Quencher)Dnp (Quencher)Trp (FRET partner)TAMRA / QXL
Excitation (

)
336 nm (UV)325 nm (UV)330 nm (UV)492 nm (Visible)
Emission (

)
490 nm (Blue/Cyan)393 nm (Blue)500 nm (Green)518 nm (Green)
Stokes Shift High (~154 nm) Moderate (~70 nm)High (~170 nm)Low (~25 nm)
Solubility High (Sulfonated) ModerateLow (Hydrophobic)Moderate
pH Stability ExcellentGoodGoodPoor (pH < 7)
Brightness (QY) Moderate (~0.[5][6][7]13)ModerateLow (< 0.1)High (> 0.9)
Cost ModerateModerateLowHigh
Critical Analysis of Alternatives
1. Edans vs. Mca (Methoxycoumarin)
  • The Verdict: Edans is superior for overlap efficiency.

  • Reasoning: While Mca is smaller and less sterically hindering, its emission maximum (393 nm) is very close to the excitation wavelength, leading to potential background noise from scatter. Edans emits at 490 nm, providing a cleaner signal window. Furthermore, the Edans/Dabcyl pair often demonstrates >95% quenching efficiency, whereas Mca/Dnp pairs can sometimes suffer from incomplete quenching if the peptide is short.

2. Edans vs. Dansyl
  • The Verdict: Edans is superior for solubility.

  • Reasoning: Dansyl is historically significant but suffers from poor water solubility. Incorporating Dansyl into a hydrophobic peptide sequence can cause precipitation in assay buffers. This compound introduces a charged sulfonate group, actively aiding the solubility of the substrate.

3. Edans vs. 5-FAM (Fluorescein)
  • The Verdict: Context-dependent.

  • Reasoning: 5-FAM is significantly brighter (higher Quantum Yield), making it better for detecting low-abundance targets. However, FAM fluorescence is heavily pH-dependent (drops significantly below pH 7.0). Edans is pH-insensitive, making it the preferred choice for acidic protease assays (e.g., Cathepsin D or Renin assays).

Part 3: Experimental Protocol (SPPS)

This protocol describes the incorporation of this compound into a peptide chain using standard Fmoc chemistry.

Prerequisites:

  • Resin: Rink Amide or Wang Resin (0.5–0.7 mmol/g loading).

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Synthesis Workflow
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.[8]
  • Coupling this compound:

    • Stoichiometry: Use 3 equivalents (eq) of this compound relative to resin loading.

    • Activation: Dissolve amino acid in DMF. Add 3 eq HBTU and 6 eq DIPEA.

    • Reaction: Shake at room temperature for 60–90 minutes. Note: The Edans group is bulky; extended coupling times ensure completion.

    • Monitoring: Verify coupling with a Kaiser test (ninhydrin).

  • Chain Elongation: Continue coupling subsequent amino acids.

  • N-Terminal Capping (The Quencher):

    • Once the peptide chain is complete, deprotect the final N-terminal Fmoc.

    • Couple Dabcyl-OH (free acid) using the same HBTU/DIPEA protocol to install the quencher at the N-terminus.

  • Cleavage:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5%

      
      .
      
    • Time: 2–3 hours. The Edans sulfonate and amine linkages are stable in TFA.

    • Precipitation: Precipitate in cold diethyl ether.

SPPS_Workflow Figure 2: SPPS Workflow for Edans/Dabcyl FRET Peptide Synthesis Start Resin Preparation (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Coupling Couple this compound (HBTU/DIPEA, 90 min) Deprotect->Coupling Elongation Peptide Chain Elongation (Standard AA Coupling) Coupling->Elongation Quencher N-Terminal Capping (Couple Dabcyl-OH) Elongation->Quencher Cleavage TFA Cleavage & Ether Precipitation Quencher->Cleavage

Figure 2: Standard workflow for synthesizing a C-terminal Edans / N-terminal Dabcyl FRET substrate.

References

  • Maggiora, L. L., et al. (1992). Journal of Medicinal Chemistry, 35, 3727. (Seminal paper on Edans/Dabcyl HIV protease substrates).

Sources

Comparative Analysis of FRET Donor-Quencher Pairs: A Technical Guide for Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Ruler in Drug Discovery

Fluorescence Resonance Energy Transfer (FRET) is not merely a "glowing" readout; it is a spectroscopic ruler capable of measuring molecular distances with Angstrom-level precision. In drug discovery, particularly in protease assays and nucleic acid detection (qPCR), the choice of the Donor-Quencher (D-Q) pair is the single most critical determinant of assay sensitivity (Z') and dynamic range.

This guide moves beyond basic definitions to provide a comparative analysis of industry-standard pairs. We will evaluate them based on Förster Radius (


) , Quenching Efficiency , and Signal-to-Noise (S/N) ratios , helping you transition from "legacy" systems to high-performance architectures.
The Mechanistic Core

FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to an acceptor (quencher).[1][2][3][4] The efficiency (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) is inversely proportional to the sixth power of the distance (

) between them.[5]

FRET_Mechanism Excitation Excitation Source (hv) Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Excitation->Donor_Excited Absorption Energy_Transfer Dipole-Dipole Coupling (FRET) Donor_Excited->Energy_Transfer r < R0 Signal Fluorescence (If FRET fails) Donor_Excited->Signal No Quencher (r > R0) Quencher Quencher (Acceptor) Energy_Transfer->Quencher Heat Dissipation (Dark Quencher) Quencher->Heat Non-Radiative Decay

Figure 1: The FRET Mechanism. Energy transfer occurs only when the donor and quencher are within the Förster radius (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


), typically 10–100 Å.

Comparative Analysis of Donor-Quencher Pairs

We categorize pairs by their spectral range. The selection logic must prioritize spectral overlap integral (


)  and the elimination of background noise .
Group A: The UV/Blue Range (Protease Assays)

Target: Caspases, MMPs, Viral Proteases (e.g., SARS-CoV-2 Mpro)

The Comparison: EDANS/Dabcyl vs. MCA/DNP Historically, EDANS/Dabcyl was the default. However, modern high-throughput screening (HTS) demands higher quantum yields.

FeatureEDANS / DabcylMCA / DNPSenior Scientist Verdict
Donor Quantum Yield Low (~0.13)High (~0.49) MCA provides significantly brighter starting signal.
Quencher Type Non-fluorescent (Dabcyl)Non-fluorescent (DNP)Both are effective dark quenchers.[6]
Spectral Overlap GoodExcellent MCA emission overlaps perfectly with DNP absorption.[7]
Assay Sensitivity ModerateHigh MCA/DNP yields 6-7x higher signal in kinetic assays [4].

Recommendation: For peptide substrate assays, switch to MCA/DNP or MCA/Dabcyl . The higher quantum yield of MCA allows for lower enzyme concentrations, saving expensive recombinant proteins.

Group B: The Green/Yellow Range (qPCR & Beacons)

Target: Nucleic Acid Detection, Diagnostics

The Comparison: FAM/TAMRA vs. FAM/BHQ-1 This is the battle between "Legacy" and "Gold Standard."

FeatureFAM / TAMRAFAM / BHQ-1Senior Scientist Verdict
Quencher Nature Fluorescent (FRET acceptor)Dark Quencher TAMRA "bleeds" into red channels; BHQ-1 is silent.
Signal-to-Noise Low (< 10:1 often)High (> 30:1) BHQ-1 eliminates acceptor background fluorescence.
Multiplexing LimitedVersatile BHQ-1 frees up the orange/red channel for other targets.

(Approx)
55 Å53 ÅSimilar reach, but BHQ-1 has better static quenching.

Recommendation: Abandon FAM/TAMRA for new assay designs. The background fluorescence of TAMRA complicates data analysis and limits multiplexing. FAM/BHQ-1 is the industry standard for a reason: it provides a "black background" against which the FAM signal pops [10].

Group C: The Red/Far-Red Range (In Vivo & Blood)

Target: Deep tissue imaging, highly autofluorescent samples

The Comparison: Cy5/BHQ-3 vs. Cy5/Iowa Black RQ Red-shifted assays avoid tissue autofluorescence.

FeatureCy5 / BHQ-3Cy5 / Iowa Black RQSenior Scientist Verdict
Absorption Peak ~670 nm~656 nmIowa Black RQ peaks closer to Cy5 emission max.
Quenching Eff. High (~89%)Very High (>90%) Iowa Black RQ often yields slightly tighter quenching [7].
Stability GoodExcellent Both are robust, but IBRQ is noted for stability in PCR.

Recommendation: Both are excellent. Iowa Black RQ is slightly preferred for quantitative PCR (qPCR) due to its broad absorption peak that perfectly matches Cy5, often resulting in lower background (Cq values) [7].

Technical Reference: and Efficiency Data

The following table synthesizes data from multiple spectroscopic studies. Use these values to calculate the theoretical maximum length of your peptide or oligonucleotide linker.

DonorQuencher

(Å)
Primary ApplicationNotes
EDANS Dabcyl33Protease SubstratesClassic, but dim.
MCA DNP~40Protease SubstratesHigh Sensitivity choice.
FAM TAMRA55Legacy qPCRHigh background noise.
FAM BHQ-153qPCR / Molecular BeaconsGold Standard. Broad absorption (480-580nm).
Cy3 BHQ-2~60Multiplex qPCRExcellent match for yellow/orange range.
Cy5 BHQ-3~63In vivo / Red-shiftedGood for avoiding autofluorescence.
Cy5 Iowa Black RQ~64High-Performance qPCRSuperior quenching efficiency for Cy5.

Note:


 values are solvent and linker-dependent. These are consensus values for aqueous buffer systems [1, 9].

Experimental Protocol: Determination of FRET Efficiency

Do not rely on manufacturer specs alone. You must validate the efficiency (


) in your specific buffer system. This protocol uses the Donor Quenching Method , which is robust for plate-reader assays.
Workflow Diagram

FRET_Protocol Start Start: Construct Design Step1 1. Synthesis & Purification (>95% Purity Required) Start->Step1 Step2 2. Prepare Controls (D-only, D-Q Pair, Buffer) Step1->Step2 Dissolve in Assay Buffer Step3 3. Spectral Scan (Excitation at Donor Max) Step2->Step3 Step4 4. Measure Fluorescence (F_D and F_DA) Step3->Step4 Integrated Intensity Step5 5. Calculate Efficiency (E) E = 1 - (F_DA / F_D) Step4->Step5

Figure 2: Validation workflow for determining FRET efficiency in a new probe design.

Step-by-Step Methodology
  • Preparation of Controls:

    • Sample A (Donor Only): The peptide/oligo labeled only with the donor (e.g., FAM-Sequence).

    • Sample B (FRET Pair): The intact dual-labeled probe (e.g., FAM-Sequence-BHQ1).

    • Sample C (Buffer Blank): Assay buffer only.

  • Measurement (Steady State):

    • Use a spectrofluorometer or high-end plate reader.

    • Excite at the donor's excitation maximum (

      
      ).
      
    • Record emission spectra from

      
       to 
      
      
      
      .
  • Calculation:

    • Integrate the area under the curve (AUC) for the donor emission peak for both samples.

    • Subtract the Buffer Blank signal.

    • Calculate Efficiency (

      
      ):
      
      
      
      
      Where
      
      
      is fluorescence of the Donor-Quencher pair and
      
      
      is fluorescence of the Donor only.
  • Acceptance Criteria:

    • For "Turn-On" protease assays, target

      
       . If 
      
      
      
      , your background will be too high, and
      
      
      will suffer.
    • Action: If

      
       is low, shorten the linker or switch to a quencher with a higher extinction coefficient (e.g., switch from Dabcyl to BHQ).
      

References

  • Kuzmic, P., et al. High-throughput screening of enzyme inhibitors: Automatic determination of tight-binding inhibition constants. (Context of MCA/DNP sensitivity). [Link]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Seminal text on FRET theory). [Link]

  • Moreira, B. G., et al. Effects of fluorescent dyes and quenchers on DNA duplex stability.[8] (Comparison of Iowa Black vs BHQ). [Link]

  • Yang, et al. Signal variations associated with TAMRA and Black Hole Quencher 1.[9] [Link]

  • ResearchGate. FRET Efficiency Calculation Protocols. [Link]

  • Bitesize Bio. Detecting Signal in qPCR: From DNA Binding Dyes to BHQ Probes. [Link]

Sources

Beyond FRET: A Comparative Guide to High-Sensitivity Protease Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping the "FRET Trap"

For decades, FRET (Förster Resonance Energy Transfer) has been the default choice for high-throughput protease screening. However, it suffers from critical limitations: inner-filter effects, high background noise from library compounds, and a limited dynamic range. As drug targets become more challenging (e.g., low-abundance proteases, complex biological matrices), researchers are shifting toward non-FRET methodologies that offer superior sensitivity and robustness.

This guide objectively compares three leading non-FRET alternatives: Bioluminescent Coupled Assays , Fluorogenic Intensity (AMC/AFC) , and Label-Free LC-MS . We analyze their mechanisms, provide validated protocols, and present decision-making frameworks to select the right tool for your specific biological question.

Decision Framework: Choosing the Right Assay

Before detailing the protocols, use this logic flow to determine the optimal method for your constraints.

DecisionMatrix Start Start: Define Assay Goal Throughput Is High-Throughput (HTS) Required? Start->Throughput Sensitivity Is the Protease Low Abundance (<1 nM)? Throughput->Sensitivity Yes LCMS Method C: Label-Free LC-MS (Discovery, Specificity) Throughput->LCMS No (Validation/Discovery) Substrate Is a Specific Substrate Known/Available? Sensitivity->Substrate No (Moderate Sensitivity) Glo Method A: Bioluminescent Assay (Highest Sensitivity, HTS) Sensitivity->Glo Yes (High Sensitivity) AMC Method B: Fluorogenic (AMC/AFC) (Low Cost, Kinetic Read) Substrate->AMC Yes (Synthetic Peptide) FP Method D: Fluorescence Polarization (Binding + Cleavage) Substrate->FP No (Large Protein/Complex)

Figure 1: Decision matrix for selecting protease assay methodologies based on throughput, sensitivity, and substrate availability.

Method A: Bioluminescent Coupled Assays (The Sensitivity King)

Mechanism of Action

Unlike fluorescent assays that rely on light excitation (creating background noise), bioluminescent assays generate light chemically. This method uses a "coupled enzyme" system.[1][2][3][4][5] A peptide substrate is conjugated to aminoluciferin .[1] The protease cleaves the peptide, releasing free aminoluciferin.[1] A secondary enzyme, Ultra-Glo™ Luciferase (firefly luciferase), then consumes the aminoluciferin to produce light.

Key Advantage: Because the substrate (peptide-aminoluciferin) is not a substrate for luciferase until cleaved, the background is near-zero. This results in signal-to-noise ratios often 10-100x higher than FRET or AMC assays.

GloMechanism Substrate Peptide-Aminoluciferin (Dark) FreeLuc Free Aminoluciferin Substrate->FreeLuc Cleavage Protease Target Protease Protease->Substrate Catalysis Light Light Emission (560 nm) FreeLuc->Light Oxidation Luciferase Firefly Luciferase + ATP + O2 Luciferase->Light

Figure 2: The coupled-enzyme cascade. Protease activity is the rate-limiting step that liberates the luciferase substrate.

Validated Protocol (384-well Format)

Target: Caspase-3 or Trypsin-like proteases.

  • Reagent Prep: Reconstitute the lyophilized Luciferase/Buffer mix. Add the specific peptide-aminoluciferin substrate (e.g., Z-DEVD-aminoluciferin for Caspase-3) to a final concentration of 20 µM.

  • Sample Addition: Dispense 10 µL of test compound or vehicle control into white, opaque 384-well plates.

  • Enzyme Addition: Add 10 µL of purified protease (0.1–1.0 nM final) diluted in assay buffer (10 mM HEPES pH 7.5, 0.1% CHAPS).

  • Incubation: Incubate at RT for 15 minutes to allow compound-enzyme interaction.

  • Reaction Start: Add 20 µL of the Substrate/Luciferase Master Mix.

  • Read: Incubate for 10–30 minutes at RT. Read Luminescence (integration time: 0.5–1.0 sec/well).

Validation Check: Calculate the Z' factor. A robust bioluminescent assay typically yields Z' > 0.7 , whereas FRET assays often struggle to reach 0.5 in complex libraries.

Method B: Fluorogenic Intensity (AMC/AFC) (The Kinetic Workhorse)

Mechanism of Action

This method utilizes a peptide labeled with a fluorophore (AMC: 7-amino-4-methylcoumarin or AFC: 7-amino-4-trifluoromethylcoumarin) at the C-terminus. The peptide bond quenches the fluorophore's electronic state. Upon cleavage, the fluorophore is released, resulting in a sharp increase in fluorescence.

Key Advantage: It allows for continuous kinetic monitoring (unlike the endpoint nature of many bioluminescent assays) and is significantly cheaper per well.

Validated Protocol

Target: 20S Proteasome (Chymotrypsin-like activity).[6]

  • Buffer Prep: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT (fresh).

  • Substrate Prep: Dilute Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-AMC) to 100 µM in assay buffer.

  • Plate Setup: Use black, flat-bottom 96-well plates to minimize background scattering.

  • Reaction:

    • Add 50 µL Protease sample (cell lysate or purified enzyme).[6]

    • Add 50 µL Substrate solution.[3][7]

  • Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 360 nm (AMC) / 400 nm (AFC).

    • Emission: 460 nm (AMC) / 505 nm (AFC).

    • Interval: Read every 2 minutes for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate the slope (Vmax) of the linear portion to determine activity.

Method C: Label-Free LC-MS (The Specificity Standard)

Mechanism of Action

Liquid Chromatography-Mass Spectrometry (LC-MS) directly detects the specific peptide fragments generated by proteolysis. It requires no artificial labeling, meaning natural protein substrates can be used.

Key Advantage: Absolute specificity. It confirms exactly where the cleavage occurred, distinguishing between correct processing and non-specific degradation—something no fluorogenic assay can do.

LCMSWorkflow Mix Incubate Protease + Native Protein Substrate Quench Quench Reaction (1% Formic Acid) Mix->Quench Sep HPLC Separation (C18 Column) Quench->Sep Detect MS Detection (EIC of Product Peptide) Sep->Detect Quant Quantification via Peak Area Integration Detect->Quant

Figure 3: Label-free workflow for validating protease cleavage sites on native substrates.

Validated Protocol
  • Incubation: Mix 100 nM Protease with 10 µM protein substrate in 50 mM NH4HCO3 (volatile buffer compatible with MS). Incubate at 37°C for 1 hour.

  • Quenching: Stop reaction by adding Formic Acid to 1% final concentration.

  • Separation: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

    • Gradient: 5% to 60% Acetonitrile over 15 minutes.

  • Detection: Monitor the Extracted Ion Chromatogram (EIC) for the theoretical mass of the expected cleavage product (M+H)+.

  • Quantification: Integrate the area under the curve (AUC) of the product peak relative to an internal standard peptide.

Comparative Analysis Summary

FeatureBioluminescence (Glo)Fluorogenic (AMC/AFC)Label-Free (LC-MS)FRET (Reference)
Sensitivity High (<100 pg) Moderate (~10 ng)Low/ModerateModerate
Interference Very Low (Chemical Light)High (Autofluorescence)None (Mass based)High (Inner filter)
Throughput Ultra-High (1536-well)High (384-well)Low (Serial injection)High
Cost

$
$

(Instrument)

Kinetic Data Endpoint (mostly)Continuous EndpointContinuous
Z' Factor > 0.7 (Excellent) 0.5 - 0.7 (Good)N/A< 0.5 (Variable)

References

  • O'Brien, M. et al. (2005). A homogeneous, bioluminescent protease assay for high-throughput screening.[5][8] Journal of Biomolecular Screening. Link

  • Promega Corporation. Protease-Glo™ Assay Technical Manual.Link

  • Cui, J. et al. (2015). Optimization of a Fluorogenic Assay for High-Throughput Screening of Protease Inhibitors. Assay Guidance Manual (NCBI). Link

  • Schilling, O. et al. (2008). Mass spectrometric profiling of protease specificity. Nature Protocols. Link

  • Thermo Fisher Scientific. Detecting Protease Activity using Fluorogenic Substrates.Link

Sources

photostability comparison of EDANS and other common fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reliable Workhorse" in a Modern Era

In the landscape of fluorescent probes, EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) occupies a critical niche. While modern sulfonated coumarins (e.g., Alexa Fluor® 350) offer superior raw photon output and bleaching resistance, EDANS remains the industry standard for FRET-based protease assays, particularly when paired with Dabcyl .

This guide objectively compares the photostability and functional robustness of EDANS against its primary historical and modern alternatives: MCA (7-Methoxycoumarin), Fluorescein (FITC) , and Alexa Fluor® 350 .

Key Takeaway: EDANS offers a "functional stability" advantage over Fluorescein due to its pH insensitivity, and it provides a cost-effective, spectrally distinct option for FRET applications where the extreme brightness of Alexa dyes is not strictly required.

Technical Profile: EDANS

  • Chemical Class: Naphthalene sulfonate derivative.

  • Excitation/Emission:

    
    .
    
  • Stokes Shift: Large (~154 nm). This effectively separates excitation backscatter from emission signal, a critical factor in high-throughput screening (HTS) where background noise must be minimized.

  • Primary Application: FRET donor for Dabcyl (quencher). The EDANS/Dabcyl pair is favored because Dabcyl is non-fluorescent (dark quencher) with a broad absorption spectrum that perfectly overlaps EDANS emission.

Comparative Analysis: Photostability & Performance

The following data synthesizes performance metrics across standard physiological conditions (pH 7.2, aqueous buffer).

Table 1: Fluorophore Performance Matrix[1]
FeatureEDANS MCA (Coumarin) Fluorescein (FITC) Alexa Fluor® 350
Core Structure NaphthaleneCoumarinXantheneSulfonated Coumarin
Photostability Moderate (

s)
ModeratePoor (

s)
Excellent (

s)
pH Sensitivity Insensitive (pH 4–10)ModerateHigh (pKa ~6.4)Insensitive (pH 4–10)
Quantum Yield (

)
~0.27 (lower brightness)~0.50~0.92 (very bright)~0.99 (ultra bright)
Primary Risk UV excitation (autofluorescence)Hydrophobicity/StackingRapid Bleaching & pH driftCost / IP restrictions
Detailed Comparison
1. EDANS vs. Fluorescein (FITC)

While FITC is significantly brighter (


 vs 

), it is functionally unstable.
  • Photobleaching: FITC undergoes rapid irreversible photobleaching via oxidation from the triplet state. Under continuous illumination (e.g., fluorescence microscopy), FITC signal can degrade by 50% in seconds. EDANS is significantly more resistant to this rapid decay.

  • Environmental Stability: FITC fluorescence drops precipitously below pH 7. EDANS remains stable across the entire physiological range (pH 4–10), making it the superior choice for lysosomal assays or acidic environments.

2. EDANS vs. MCA (7-Methoxycoumarin-4-acetic acid)

MCA is the closest direct competitor in the UV-excitable space.

  • Solubility: EDANS contains a sulfonic acid group, rendering it highly water-soluble. MCA is more hydrophobic, which can lead to "dark complex" formation or precipitation in peptide assays, effectively mimicking a quenching event (false positive).

  • Stability: Both exhibit moderate photostability, but EDANS' hydrophilic nature prevents aggregation-induced quenching, providing more consistent readouts in kinetic assays.

3. EDANS vs. Alexa Fluor® 350

Alexa Fluor® 350 is essentially a "super-EDANS." It is a sulfonated coumarin that solves the brightness and stability issues of older dyes.

  • Performance: Alexa 350 is brighter and significantly more photostable than EDANS.

  • The Trade-off: For high-volume drug screening (e.g., HIV protease inhibitor screening), the cost of Alexa dyes can be prohibitive. EDANS/Dabcyl substrates can be synthesized at a fraction of the cost, and for endpoint assays, the moderate photostability of EDANS is sufficient.

Mechanism of Action: Photobleaching & FRET

To understand why these differences exist, we must look at the electronic state transitions.

Diagram 1: Jablonski & FRET Mechanism

This diagram illustrates the competition between Fluorescence, FRET (Energy Transfer), and Photobleaching (Triplet State).

Jablonski Ground Ground State (S0) Excited Excited Singlet (S1) (EDANS) Ground->Excited Excitation (UV) Excited->Ground Fluorescence (490nm) Triplet Triplet State (T1) (Reactive Intermediate) Excited->Triplet Intersystem Crossing Acceptor Acceptor (Dabcyl) (Quencher) Excited->Acceptor FRET Transfer (Non-radiative) Bleached Photobleached Product (Non-fluorescent) Triplet->Bleached Oxidation/Reaction Acceptor->Ground Heat Dissipation

Caption: Energy pathways for EDANS. Photobleaching occurs when the fluorophore enters the Triplet State (T1) and reacts with oxygen, permanently destroying the chromophore. FRET competes with fluorescence, transferring energy to Dabcyl.

Experimental Protocol: Self-Validating Photostability Assay

As a scientist, you should not rely solely on literature values. Use this protocol to determine the Photobleaching Half-Life (


)  in your specific buffer system.
Methodology: Time-Lapse Fluorescence Intensity Decay

Objective: Determine the time required for fluorescence intensity to decrease to 50% of its initial value (


) under constant illumination.

Reagents:

  • Fluorophore Stock: 1 mM EDANS (or comparison dye) in DMSO.

  • Assay Buffer: PBS, pH 7.4 (degassed to standardize oxygen content).

  • Control: Fluorescein (known rapid bleacher) as a system suitability control.

Protocol Steps:

  • Preparation: Dilute fluorophore to 1

    
    M in Assay Buffer.
    
    • Validation Check: Absorbance at

      
       must be 
      
      
      
      OD to avoid inner-filter effects.[1]
  • Setup: Place 100

    
    L into a quartz cuvette or UV-transparent microplate.
    
  • Illumination:

    • Set fluorometer excitation slit to 5 nm (narrow slit reduces bleaching rate, wide slit accelerates it; keep constant).

    • Set excitation to peak (336 nm for EDANS).

    • Crucial Step: Open the excitation shutter continuously. Do not pulse.

  • Acquisition: Record Emission Intensity at

    
     (490 nm) every 1 second for 600 seconds (10 minutes).
    
  • Data Analysis:

    • Normalize data:

      
      .
      
    • Plot

      
       vs. Time (seconds).
      
    • Fit to a single exponential decay model:

      
      .
      
    • Calculate

      
      .
      
Diagram 2: Experimental Decision Workflow

Use this logic tree to select the correct fluorophore based on your assay constraints.

SelectionLogic Start Select Fluorophore for Assay IsLiveCell Is this a Live Cell Imaging Assay? Start->IsLiveCell IsEndpoint Is this an Endpoint Protease Assay? IsLiveCell->IsEndpoint No (In Vitro) Alexa350 Choose Alexa Fluor® 350 (High Stability, High Brightness) IsLiveCell->Alexa350 Yes (Need Max Brightness) Budget Is Budget/Synthesis Cost a Constraint? IsEndpoint->Budget Yes FITC Choose Fluorescein (Only if pH > 8 & Short Duration) IsEndpoint->FITC No (General Labeling) Budget->Alexa350 No (Need Max Sensitivity) EDANS Choose EDANS/Dabcyl (Industry Standard, Cost-Effective) Budget->EDANS Yes (High Throughput)

Caption: Decision matrix for selecting UV/Blue fluorophores. EDANS is the optimal choice for cost-sensitive, high-throughput in vitro assays, while Alexa 350 wins for imaging.

References

  • Matayoshi, E. D., et al. (1990). "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science, 247(4945), 954-958.

  • Thermo Fisher Scientific. "Alexa Fluor 350 Dye." Molecular Probes Handbook.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for photobleaching mechanisms).
  • Haugland, R. P. (2005). "Coumarin, Pyrene and Other Ultraviolet Light-Excitable Fluorophores." The Molecular Probes Handbook.

  • AAT Bioquest. "Quest Graph™ Photostability Data."

Sources

The Ultimate HTS Assay Validation Checklist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of False Positives

In High-Throughput Screening (HTS), the most expensive compound is not the one you buy—it’s the false positive you pursue. A "working" assay in a tube often fails in a 1536-well plate due to liquid handling drift, meniscus effects, or compound interference.

This guide moves beyond basic assay development. It provides a rigorous Validation Checklist derived from the NIH/NCATS Assay Guidance Manual, compares the industry-standard Z-factor against the more robust SSMD , and contrasts TR-FRET with Luminescence to help you select the right modality for your screen.

The Master Validation Checklist (Go/No-Go)

Before screening a single library compound, your assay must pass these critical checkpoints.

Validation ParameterAcceptance CriteriaPurpose
1. Reagent Stability Signal change < 10% over screen duration (e.g., 4–24 hrs)Ensures data from the first and last plate are comparable.
2. DMSO Tolerance Signal window stable at screen % DMSO (usually 0.1%–1%)Prevents solvent-induced artifacts.
3. Plate Uniformity No spatial drift; Edge effect < 20%; Z' ≥ 0.5Detects liquid handling errors and thermal gradients.
4. Signal Window (SW) SW ≥ 2 (or Z' ≥ 0.[1]4)Ensures separation between positive and negative controls.
5. Reproducibility (MSR) MSR < 3.0 for potency (IC50) assaysConfirms that a 3-fold shift in IC50 is biologically real.
6. Pharmacology Reference compounds match literature IC50s (within 3-fold)Validates biological relevance.

Statistical Rigor: Beyond the Z-Factor

While the Z-factor is the industry standard, it relies on an assumption of normal distribution which often fails in "hit" populations. SSMD (Strictly Standardized Mean Difference) is a superior alternative for RNAi screens or assays with high variability.

Comparative Analysis: Z-Factor vs. SSMD[2][3]
FeatureZ-Factor SSMD (Strictly Standardized Mean Difference)
Formula $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Strengths Simple; widely understood; excellent for small molecule QC.Robust against outliers; handles unequal variances better; statistically grounded (t-statistic based).
Weaknesses Fails if data is non-normal; "Sample" Z' often confused with "Population" Z'.More complex calculation; less intuitive threshold for non-statisticians.
Verdict Use for Routine QC (Daily plate acceptance).Use for Hit Selection (Especially in RNAi or phenotypic screens).

Expert Insight: A Z-factor of 0.5 is the minimum for screening, but for HTS campaigns running >100 plates, aim for Z' > 0.7 . A marginal Z' (0.4–0.5) will result in a high false-discovery rate (FDR), flooding your triage process.

Experimental Protocols

Protocol A: Plate Uniformity & Drift Assessment

Objective: Identify systematic errors (e.g., "Edge Effects" caused by thermal gradients or "Drift" caused by reagent settling).

Methodology (Interleaved Signal Format):

  • Design: Use a specific plate map where High (Max), Mid, and Low (Min) signals are interleaved. Do not simply place controls in columns 1 and 2.

  • Execution: Run 3 plates per day for 3 days (Total 9 plates).

  • Analysis:

    • Drift: Plot signal vs. well number (time). A trendline slope significantly

      
       indicates drift.
      
    • Edge Effect: Compare Mean(Outer Rows/Cols) vs. Mean(Center). A difference > 20% is a failure.

Visualization: Plate Uniformity Logic

PlateUniformity Setup Step 1: Plate Setup (Interleaved Max/Min/Mid) Run Step 2: Run 3 Plates (Start, Middle, End of Day) Setup->Run Analyze Step 3: Data Analysis Run->Analyze Decision Decision Gate Analyze->Decision Pass PASS: Z' > 0.5 Drift < 10% Edge < 20% Decision->Pass Criteria Met Fail_Edge FAIL: Edge Effect (Check Incubator/Seals) Decision->Fail_Edge Spatial Bias Fail_Drift FAIL: Signal Drift (Check Reagent Stability) Decision->Fail_Drift Temporal Bias

Figure 1: Workflow for assessing plate uniformity. Systematic errors (drift/edge) must be resolved before library screening.

Protocol B: Reproducibility (Minimum Significant Ratio - MSR)

Objective: Determine the assay's resolution for potency (IC50) determination.

Methodology:

  • Select 20 compounds with varying potencies (covering the full dose-response range).

  • Test these compounds in two independent runs (different days).

  • Calculate the ratio of IC50s for each compound (Run 1 / Run 2).

  • Compute MSR using the formula:

    
    , where 
    
    
    
    is the SD of the log-ratios.[2]

Acceptance:

  • MSR < 3: Excellent. A 3-fold difference in IC50 is real.

  • MSR > 5: Poor. The assay cannot distinguish between a 10 nM and a 50 nM binder.

Technology Spotlight: TR-FRET vs. Luminescence

Selecting the right detection modality is a critical validation step. Below is a comparison of Homogeneous Time-Resolved Fluorescence (HTRF) vs. Glow Luminescence (e.g., Luciferase) .

FeatureTR-FRET (e.g., HTRF) Glow Luminescence
Mechanism Energy transfer (Donor

Acceptor) with time delay.[3]
Enzymatic oxidation of substrate (Luciferin).
Interference Low: Time delay (50–150

s) eliminates short-lived background fluorescence from compounds.[3]
Medium: Subject to inhibition of Luciferase enzyme by library compounds (false positives).
Sensitivity High (nM range), but distance-dependent (

nm).
Extremely High (fM range), high signal-to-background.
Stability Signal is stable for hours/days (non-destructive).Signal decays (half-life ~2–4 hours).
Cost Higher (Requires specific antibodies/fluorophores).Lower (Generic reagents available).
Best For Protein-Protein Interactions, Kinase Assays.[3][4]Reporter Gene Assays, Cell Viability (ATP).

Recommendation: For biochemical screens (Kinases, PPIs), TR-FRET is superior due to its ratiometric readout, which corrects for well-to-well volume variations and reduces false positives from autofluorescent compounds.

Conclusion

Validation is not a "box-ticking" exercise; it is the scientific foundation of your drug discovery campaign.

  • Start with Plate Uniformity: If your plate has an edge effect, your "hits" are just thermal artifacts.

  • Use the Right Stats: Z' for plate QC, MSR for potency validation.

  • Choose Robust Tech: Prioritize ratiometric assays (TR-FRET) over intensity-based ones to minimize noise.

References

  • HTS Assay Validation - Assay Guidance Manual . National Institutes of Health (NIH).[5] Guidance on plate uniformity, Z-factor, and signal variability. [Link]

  • Minimum Significant Ratio – A Statistic to Assess Assay Variability . National Institutes of Health (NIH).[5] Detailed methodology for calculating MSR for IC50 reproducibility. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies . Bioinformatics, Oxford Academic. Comparison of Z-factor and SSMD. [Link]

  • Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays . PubMed. Experimental comparison of HTRF and Luciferase assays. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Asp(Edans)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of Fmoc-Asp(Edans)-OH, a critical building block for the synthesis of fluorescently labeled peptides used in Förster Resonance Energy Transfer (FRET) applications.[1][2] In our field, where innovation and discovery are paramount, the foundation of all great work is an unwavering commitment to safety. This guide moves beyond a simple checklist, providing you, my fellow researchers and drug development professionals, with the rationale behind each safety protocol. By understanding the "why," we empower ourselves to build an intuitive and robust culture of safety in the laboratory.

While some safety data sheets (SDS) may classify this compound as not hazardous, a core principle of laboratory best practice is to treat all chemicals with caution, especially when their toxicological properties have not been exhaustively investigated.[3] This guide is built on that precautionary principle, ensuring you are protected against both known and potential risks.

Section 1: Hazard Assessment - The 'Why' Behind the Protocol

Before we select our equipment, we must first understand the nature of the material. This compound is typically supplied as a solid, often a fine powder.[4] The primary routes of exposure are inhalation of the powder, and direct contact with the skin or eyes. While comprehensive toxicological data is limited, related Fmoc-amino acid derivatives have been documented to cause skin, eye, and respiratory irritation.[5][6] Therefore, our safety strategy must be designed to mitigate these specific risks.

Table 1: Hazard Identification and Risk Profile for this compound

Hazard TypeDescriptionRationale for Precaution
Inhalation Fine powder can become airborne, especially during weighing and transfer.Airborne particulates can irritate the respiratory tract.[6] Local exhaust ventilation and, where necessary, respiratory protection are key.[3]
Eye Contact Direct contact with powder can cause serious eye irritation.[5]Chemical splash goggles are essential to prevent particulates from entering the eyes.
Skin Contact May cause skin irritation upon contact.Chemical-resistant gloves and a lab coat prevent direct dermal exposure.[7][8]
Ingestion Accidental ingestion via contaminated hands.Good laboratory hygiene, including frequent hand washing and prohibiting eating or drinking in the lab, is critical.[8]

Section 2: The Core Protocol - Your PPE Ensemble

Personal Protective Equipment (PPE) is your last and most personal line of defense, employed after engineering controls like fume hoods and administrative controls are established.[9] For this compound, a substance-specific risk assessment dictates the following PPE ensemble.

Primary Engineering Control: The First Line of Defense

Always handle solid this compound within a certified chemical fume hood or a powder containment balance hood.[3] This engineering control is designed to capture airborne particulates at the source, significantly reducing the risk of inhalation.

Mandatory PPE for All Handling Procedures
  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant, tight-sealing chemical splash goggles.[8]

    • Causality: Standard safety glasses do not provide adequate protection from airborne dust. Goggles form a seal around the eyes, preventing entry of fine powders. If there is a significant splash hazard when handling solutions, supplement goggles with a face shield.[9]

  • Skin and Body Protection:

    • Requirement: A long-sleeved laboratory coat, long pants, and fully enclosed, closed-toe shoes are the minimum required attire.[10][11]

    • Causality: This ensures no skin on the arms, legs, or feet is exposed to accidental spills or contamination.[11] The lab coat should be buttoned completely to provide a protective barrier for your torso and clothing.

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves.

    • Causality: Nitrile gloves offer robust protection against incidental splashes and direct contact with the chemical powder.[9] Always inspect gloves for tears or punctures before use.[7] Employ proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin.[7] After handling, dispose of gloves in the appropriate chemical waste container and wash your hands thoroughly.[7]

Task-Specific Additional PPE

Table 2: PPE Requirements by Laboratory Task

TaskLocationRequired PPEAdditional Recommendations
Weighing Solid Fume Hood / Ventilated Balance EnclosureGoggles, Lab Coat, Nitrile GlovesUse anti-static weigh paper or a container to minimize powder dispersal.
Weighing Solid Open Bench (Not Recommended)Goggles, Lab Coat, Nitrile Gloves, N95 Respirator This practice should be avoided. If unavoidable, an N95 (US) or P1 (EN 143) dust mask is required to protect against inhaling nuisance dust.[7]
Preparing Solutions Fume HoodGoggles, Lab Coat, Nitrile GlovesAdd solvent slowly to the solid to prevent splashing. A face shield is recommended if working with larger volumes.[9]
General Handling Fume Hood / Lab BenchGoggles, Lab Coat, Nitrile GlovesMaintain good housekeeping to prevent accumulation of residual powder on surfaces.

Section 3: Operational Workflow - A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the potential for exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS & SOP) B 2. Don Appropriate PPE (Goggles, Coat, Gloves) A->B C 3. Prepare Workspace (Confirm Fume Hood Operation) B->C D 4. Carefully Weigh Solid (Minimize Dust Generation) C->D E 5. Prepare Solution (Slowly add solvent) D->E F 6. Perform Experiment E->F G 7. Decontaminate Workspace (Wipe down surfaces) F->G H 8. Segregate Waste (Solid, Liquid, Sharps, PPE) G->H I 9. Doff PPE Correctly (Gloves last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard Operating Workflow for Handling this compound.

Protocol for Weighing and Solubilizing this compound
  • Preparation: Confirm your chemical fume hood is operational. Don your full PPE ensemble: chemical splash goggles, lab coat, and nitrile gloves.

  • Weighing:

    • Place an analytical balance inside the fume hood or use a dedicated ventilated balance enclosure.

    • Carefully transfer the desired amount of this compound from the stock vial to a tared container. Use a spatula and avoid any sudden movements that could create airborne dust.

    • Promptly and securely close the primary stock vial.

  • Solubilization:

    • While still inside the fume hood, add the desired solvent (e.g., DMF) to the container with the weighed solid.[1]

    • Add the solvent slowly and carefully down the side of the container to avoid splashing the powder.

    • Gently swirl or vortex to dissolve.

  • Cleanup:

    • Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened towel to collect any residual powder.

    • Dispose of the towel and any contaminated weigh paper as solid chemical waste.

Section 4: Emergency Procedures and Disposal

Preparation for the unexpected is a hallmark of a professional laboratory.

Spill Management

For a small spill of solid this compound:

  • Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.

  • Protect: Ensure you are wearing your full PPE ensemble, including an N95 respirator if outside a fume hood.

  • Contain & Clean: Gently cover the spill with a damp paper towel to avoid making the powder airborne.[8] Carefully wipe up the material from the outside in. For larger spills, cover with an inert absorbent material.

  • Dispose: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Thoroughly clean the spill area with soap and water.

First Aid Measures

Immediate and correct first aid can significantly mitigate the effects of an accidental exposure.

Table 3: First Aid Response for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[12]
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][12]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek medical attention.[8]
Waste Disposal Plan

Proper disposal is a legal and ethical responsibility.

  • Chemical Waste: All excess this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh paper, pipette tips, and cleanup materials, must also be disposed of in the solid hazardous waste stream.[7]

  • Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[2][12] Never discharge chemical waste down the drain.[7]

By integrating these principles and protocols into your daily work, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-Asp(ODmab)-OH.
  • AnaSpec, Inc. (2021, March 7). Safety Data Sheet: Fmoc - Asp(OtBu) - OH. Labscoop.
  • University of California, Santa Cruz - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • University of Arizona - Department of Chemistry and Biochemistry. Flame Resistant PPE.
  • Severn Biotech Ltd. (2012, November 7). Safety data sheet: Fmoc-Asp-OH.
  • Auburn University - Risk Management & Safety. Personal Protective Equipment.
  • American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? [Video]. YouTube.
  • AAT Bioquest, Inc. (2023, March 27). Safety Data Sheet for FMOC-Glu(EDANS)-OH.
  • AAT Bioquest, Inc. This compound CAS 182253-73-2.
  • Merck Millipore. Product Focus: New reagents for peptide synthesis Novabiochem®.
  • Eurogentec. (2021, March 17). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • CEM Corporation. (2014, July). Amino Acid, Fmoc-Asp(OtBu)-(Dmb)Gly-OH Safety Data Sheet.

Sources

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Retrosynthesis Analysis

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。